Bardoxolone Methyl
Description
This compound is the methyl ester form of bardoxolone, a synthetic triterpenoid compound with potential antineoplastic and anti-inflammatory activities. Bardoxolone blocks the synthesis of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2), two enzymes involved in inflammation and carcinogenesis. This agent also inhibits the interleukin-1 (IL-1)-induced expression of the pro-inflammatory proteins matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-13 (MMP-13) and the expression of Bcl-3; Bcl-3 is an IL-1-responsive gene that preferentially contributes to MMP-1 gene expression.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.
Properties
IUPAC Name |
methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTTVJLTNAWYAO-KPOXMGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048764 | |
| Record name | Bardoxolone methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218600-53-4 | |
| Record name | Bardoxolone methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218600-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bardoxolone methyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bardoxolone methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CDDO-Me | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=713200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bardoxolone methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARDOXOLONE METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEG1Q6OGU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bardoxolone Methyl
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bardoxolone methyl (also known as RTA 402 or CDDO-Me) is an experimental, orally bioavailable, semi-synthetic triterpenoid that has demonstrated potent anti-inflammatory and cytoprotective properties.[1][2] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[2][3] Concurrently, it exerts significant anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] This dual activity modulates cellular responses to oxidative stress and inflammation, making it a subject of investigation for various conditions, including chronic kidney disease (CKD) and cancer.[2][4] This document provides a detailed technical overview of its molecular mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanisms of Action
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4][5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5]
This compound acts as a potent activator of this pathway.[6][7] Its mechanism involves:
-
Keap1 Modification : this compound covalently binds to reactive cysteine residues on the Keap1 protein.[4][5][8] This electrophilic interaction induces a conformational change in Keap1.
-
Nrf2 Stabilization : The modification of Keap1 disrupts the Keap1-Nrf2 complex, inhibiting the ubiquitination of Nrf2.[6][9] This leads to the stabilization and accumulation of newly synthesized Nrf2 in the cytoplasm.[7]
-
Nuclear Translocation and Gene Transcription : Stabilized Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf).[4][5] This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes.[6][9]
-
Upregulation of Cytoprotective Genes : The binding to AREs initiates the transcription of a wide array of over 250 cytoprotective genes.[3] These include antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione (GSH) synthesis and regeneration. Key examples of upregulated genes include:
This cascade of events enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful substances, and maintain redox homeostasis.[2][3]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins.[3] This phosphorylation marks IκB for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[3][10]
This compound has been shown to inhibit this pathway through Nrf2-dependent and Nrf2-independent mechanisms.[3][11]
-
Nrf2-Independent Inhibition : Pre-clinical studies indicate that this compound can directly inhibit the IKK complex.[3] This prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and blocking the inflammatory cascade.[3]
-
Nrf2-Dependent Inhibition : Activated Nrf2 can compete with NF-κB for binding to the transcriptional co-activator CREB-binding protein (CBP).[12] This competition limits the transcriptional activity of NF-κB even if it reaches the nucleus.
The net effect is a potent suppression of inflammatory responses, evidenced by decreased production of mediators like TNF-α, IL-6, and iNOS.[3][11]
Effects on Mitochondrial Function
Mitochondria are central to cellular metabolism and are a major source of endogenous ROS. This compound has been shown to modulate mitochondrial bioenergetics and reduce mitochondrial ROS production.[13][14][15] Studies using a this compound analog, dh404, demonstrated that Nrf2 activation can preserve mitochondrial number and ultrastructure in tubular epithelial cells under stress, diminishing mitochondrial ROS.[13][16] This suggests that by enhancing the cell's antioxidant capacity via Nrf2, this compound helps protect mitochondria from oxidative damage, thereby preserving their function.[13][15]
Quantitative Data Summary
The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: Clinical Efficacy in Chronic Kidney Disease (CKD)
| Study Name / Phase | Patient Population | Treatment Duration | Key Finding (Change in eGFR) | Reference |
| BEAM (Phase 2) | Moderate-to-severe CKD with Type 2 Diabetes | 24 months | Increase of >10 ml/min/1.73 m² in treated patients. | [1] |
| TSUBAKI (Phase 2) | Type 2 Diabetes with Stage 3-4 CKD | 16 weeks | Measured GFR: +6.64 ml/min/1.73 m² vs. placebo (P=0.008). | [17] |
| TSUBAKI (Phase 2) | Type 2 Diabetes with Stage 3-4 CKD | 16 weeks | eGFR: +12.08 ml/min/1.73 m² vs. placebo (P<0.0001). | [17] |
| BEACON (Phase 3) | Type 2 Diabetes with Stage 4 CKD | 48 weeks | Sustained increases in eGFR vs. placebo. | [18] |
| CARDINAL (Phase 3) | Alport Syndrome | 48 weeks | eGFR: +9.50 mL/min/1.73 m² vs. placebo (p<0.0001). | [19] |
| CARDINAL (Phase 3) | Alport Syndrome | 52 weeks (4 weeks off-drug) | Retained eGFR: +5.14 mL/min/1.73 m² vs. placebo (p=0.0012). | [19] |
| CARDINAL (Phase 3) | Alport Syndrome | 100 weeks | eGFR (ITT): +7.7 mL/min/1.73 m² vs. placebo (p=0.0005). | [20] |
| CARDINAL (Phase 3) | Alport Syndrome | 100 weeks | eGFR (mITT): +11.3 mL/min/1.73 m² vs. placebo (p<0.0001). | [20] |
eGFR: estimated Glomerular Filtration Rate; ITT: Intent-to-Treat; mITT: modified Intent-to-Treat.
Table 2: Pharmacokinetics and Pharmacodynamics (Phase 1)
| Parameter | Value / Observation | Conditions | Reference |
| Maximum Tolerated Dose (MTD) | 900 mg/day | Oral, once daily for 21 days of a 28-day cycle. | [1][21] |
| Dose-Limiting Toxicities (DLT) | Grade 3 reversible liver transaminase elevations. | - | [1][21] |
| Biological Half-life (t1/2,z) | ~25-35 hours | Dose-dependent. | [22] |
| Pharmacodynamic Marker (NQO1 mRNA) | Increased levels in Peripheral Blood Mononuclear Cells (PBMCs). | Indicates Nrf2 pathway activation. | [1][21] |
| Pharmacodynamic Marker (NF-κB, Cyclin D1) | Decreased levels in tumor biopsies. | Indicates target engagement in tissue. | [1][21] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specific cellular and molecular assays. Detailed methodologies for key experiments are outlined below.
Nrf2 Activation Assays
This assay is used to determine if this compound disrupts the physical interaction between Keap1 and Nrf2.[7][9]
-
Cell Lysis : Treat cells (e.g., HUVECs) with desired concentrations of this compound (e.g., 10-100 nM) for a specified time.[7] Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation : Incubate cell lysates with an antibody against Keap1 (or Nrf2) overnight at 4°C with gentle rotation. Add Protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP buffer to remove non-specific binding proteins.
-
Elution and Detection : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against Nrf2 (or Keap1) to detect the co-precipitated protein. A decrease in co-precipitated Nrf2 in this compound-treated samples indicates disruption of the Keap1-Nrf2 complex.[7]
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[9]
-
Cell Culture and Treatment : Grow cells on glass coverslips and treat with this compound.
-
Immunofluorescence Staining : Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., bovine serum albumin). Incubate with a primary antibody specific for Nrf2, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Counterstaining : Stain the nuclei with a DNA-binding dye such as DAPI (4′,6-diamidino-2-phenylindole).
-
Imaging : Mount the coverslips and visualize the cells using a confocal microscope. An increase in the co-localization of Nrf2 (e.g., green fluorescence) and DAPI (blue fluorescence) signals in treated cells compared to controls indicates nuclear translocation.
This is a quantitative method to measure the DNA-binding activity of Nrf2 in nuclear extracts.[23][24]
-
Nuclear Protein Extraction : Treat cells with this compound, then harvest and isolate nuclear extracts using a commercial nuclear extraction kit.[25]
-
Assay Procedure : Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (ARE).[23] Active Nrf2 in the extract will bind to this oligonucleotide.
-
Detection : Add a primary antibody specific for Nrf2, followed by an HRP-conjugated secondary antibody. Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after adding a stop solution.[23][24] The absorbance is directly proportional to the amount of active, DNA-bound Nrf2.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 5. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 8. pharmacology.main.jp [pharmacology.main.jp]
- 9. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates osteoarthritis by inhibiting osteoclastogenesis and protecting the extracellular matrix against degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound Ameliorates Hyperglycemia Induced Mitochondrial Dysfunction by Activating the keap1-Nrf2-ARE Pathway in Experimental Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound in Patients With Alport Syndrome - BioSpace [biospace.com]
- 20. pharmacompass.com [pharmacompass.com]
- 21. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 4.8. Nrf2 Activity Assay [bio-protocol.org]
- 24. raybiotech.com [raybiotech.com]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Nrf2 Activation Pathway by Bardoxolone Methyl
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the mechanism of action of Bardoxolone Methyl (also known as CDDO-Me or RTA 402), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It covers the core molecular interactions, downstream cellular effects, and key experimental methodologies used to study this pathway.
Core Mechanism of Action: Keap1-Nrf2 Interaction
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-Rbx1 based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2][3]
This compound is a synthetic triterpenoid that functions as a potent Nrf2 activator.[2][4][5] Its primary mechanism involves the disruption of the Keap1-Nrf2 interaction.[5][6] this compound covalently binds to reactive cysteine residues on Keap1, with Cys151 being a key target.[1][7] This binding induces a conformational change in Keap1, inhibiting its ability to mediate Nrf2 ubiquitination.[1][8][9]
The inhibition of Keap1-mediated degradation allows newly synthesized Nrf2 to stabilize and accumulate in the cytoplasm.[6][10] Elevated levels of Nrf2 lead to its translocation into the nucleus.[5][6][10] Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Responsive Elements (EpREs) located in the promoter regions of its target genes.[1][2] This binding initiates the transcription of a broad array of over 250 cytoprotective genes.[4][11][12]
Downstream Gene Activation and Cellular Effects
Activation of the Nrf2 pathway by this compound results in the upregulation of numerous genes that orchestrate a multi-faceted cytoprotective response.
-
Antioxidant Defense: Nrf2 activation increases the expression of enzymes that neutralize reactive oxygen species (ROS) and enhance the cellular antioxidant capacity. Key genes include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and components of the glutathione synthesis pathway like Glutamate-Cysteine Ligase Catalytic (GCLC) and Modifier (GCLM) subunits.[5][6][13]
-
Anti-inflammatory Effects: this compound exerts anti-inflammatory properties by suppressing pro-inflammatory signaling pathways. Nrf2 activation can inhibit the Nuclear Factor-κB (NF-κB) pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators.[4][13]
-
Inhibition of Ferroptosis: Recent studies have shown that this compound can inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[5][6] This is achieved by upregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a cystine/glutamate antiporter crucial for the synthesis of glutathione (GSH), which is essential for detoxifying lipid peroxides.[5][6]
References
- 1. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 2. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacology.main.jp [pharmacology.main.jp]
- 9. researchgate.net [researchgate.net]
- 10. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Bardoxolone Methyl and the Keap1-Nrf2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bardoxolone methyl is a semi-synthetic triterpenoid that has garnered significant attention as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation has shown therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation, including chronic kidney disease (CKD). This technical guide provides an in-depth overview of the molecular interaction between this compound and the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for investigating this interaction, and visualizations of the core signaling pathways and experimental workflows.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary inhibitor, Keap1. Keap1 acts as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and anti-inflammatory responses.
This compound: Mechanism of Action
This compound is a potent Nrf2 activator that functions as a covalent inhibitor of Keap1.[1] It has been demonstrated that this compound irreversibly binds to a critical cysteine residue (Cys151) within the BTB domain of Keap1.[2] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent upregulation of Nrf2-dependent gene expression.[1][2]
Quantitative Data
Preclinical Data: Nrf2 Target Gene Expression
This compound has been shown to induce the expression of several Nrf2 target genes in various cell types and in vivo models. The following table summarizes representative data on the fold change in mRNA expression of key Nrf2 target genes following treatment with this compound.
| Target Gene | Cell Line / Tissue | Treatment Conditions | Fold Change vs. Control | Reference |
| NQO1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM this compound | Significant Increase | [3] |
| HO-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM this compound | Significant Increase | [3] |
| GCLC | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM this compound | Significant Increase | [3] |
| NQO1 | Monkey Kidney | Oral administration | Significant Increase | [4] |
| TXNRD1 | Monkey Kidney | Oral administration | Significant Increase | [4] |
| GCLC | Monkey Kidney | Oral administration | Significant Increase | [4] |
| GSR | Monkey Kidney | Oral administration | Significant Increase | [4] |
| SRXN1 | Monkey Kidney | Oral administration | ~43-fold Increase | [4] |
| NQO1 | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |
| HO-1 | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |
| GCLC | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |
| GCLM | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |
Clinical Data: Change in Estimated Glomerular Filtration Rate (eGFR)
Clinical trials have extensively evaluated the effect of this compound on kidney function, as measured by the change in estimated Glomerular Filtration Rate (eGFR). The following tables summarize key findings from studies in patients with Alport Syndrome and Chronic Kidney Disease (CKD) associated with Type 2 Diabetes.
Table 2: Change in eGFR in Patients with Alport Syndrome (CARDINAL Study)
| Timepoint | Treatment Group | Mean Change in eGFR (mL/min/1.73 m²) | p-value (vs. Placebo) | Reference |
| Week 4 | This compound | +6.9 | <0.0005 | [9] |
| Week 12 | This compound | +12.7 | <0.00005 | [9] |
| Week 48 | This compound | +9.2 (relative to placebo) | <0.001 | [10][11] |
| Week 100 | This compound | +7.4 (relative to placebo) | <0.001 | [10][11] |
| Week 52 (4 weeks off-treatment) | This compound | +5.4 (relative to placebo) | <0.001 | [10] |
| Week 104 (4 weeks off-treatment) | This compound | +4.4 (relative to placebo) | 0.02 | [10] |
Table 3: Change in eGFR in Patients with CKD and Type 2 Diabetes
| Study | Patient Population | Treatment Group | Mean Change in eGFR (mL/min/1.73 m²) | p-value (vs. Placebo) | Reference |
| TSUBAKI | Stage 3-4 CKD | This compound (Week 16) | +12.30 | <0.0001 | [12] |
| Placebo (Week 16) | +0.22 | [12] | |||
| BEACON | Stage 4 CKD | This compound (End of Treatment) | +5.7 | <0.001 | [13] |
| Placebo (End of Treatment) | -1.2 | [13] | |||
| This compound (4 weeks post-withdrawal) | +1.0 | <0.001 | [13] | ||
| Placebo (4 weeks post-withdrawal) | -0.8 | [13] | |||
| Phase IIb | Stage 3b-4 CKD | This compound (24 weeks) | +10.1 | Not Reported | [14] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the binding affinity of compounds that disrupt the Keap1-Nrf2 protein-protein interaction.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a solution of His-tagged Keap1 protein and a Terbium (Tb)-conjugated anti-His antibody in assay buffer.
-
Prepare a solution of a fluorescently labeled (e.g., FITC or another suitable fluorophore) Nrf2 peptide corresponding to the Keap1 binding domain in assay buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Dispense a small volume (e.g., nanoliters) of the test compound solution into the wells.
-
Add the His-Keap1/Tb-anti-His antibody mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding to Keap1.
-
Add the fluorescently labeled Nrf2 peptide to each well.
-
Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the Keap1-Nrf2 interaction.
-
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This technique is used to demonstrate the interaction between Keap1 and Nrf2 in a cellular context and to assess the disruptive effect of this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an antibody specific for Keap1 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose resin to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Nrf2 and Keap1.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator like this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 fluorescence in the this compound-treated cells compared to the control indicates nuclear translocation.
-
Conclusion
This compound is a potent activator of the Keap1-Nrf2 pathway, acting through covalent modification of Keap1. This mechanism of action leads to the upregulation of a suite of cytoprotective genes, which has been translated into promising clinical effects, particularly in improving kidney function in patients with certain forms of chronic kidney disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Keap1-Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reata Pharmaceuticals, Inc.’s this compound Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]
- 10. Effects of this compound in Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]
- 12. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bardoxolone Upped eGFR in Diabetic CKD | MDedge [ma1.mdedge.com]
The Discovery and Synthesis of Bardoxolone Methyl: A Technical Guide
An In-depth Examination of a Novel Nrf2 Activator for Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone methyl (also known as RTA 402 or CDDO-Me) is a semi-synthetic triterpenoid investigational drug that has garnered significant interest for its potent anti-inflammatory and cytoprotective properties.[1] Derived from the natural product oleanolic acid, it is a first-in-class activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data relevant to drug development professionals.
Discovery and Rationale
The development of this compound stemmed from the extensive medicinal chemistry efforts to enhance the modest anti-inflammatory and antioxidant activities of oleanolic acid.[3][4] By introducing an electron-withdrawing cyano group and a methyl ester, researchers created a molecule with significantly increased potency as an activator of the Nrf2 pathway.[4] The primary mechanism of action involves the covalent modification of cysteine residues on Keap1, the primary negative regulator of Nrf2.[5] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of a battery of antioxidant and cytoprotective genes.[6][7][8]
Chemical Synthesis
An efficient and scalable five-step synthesis of this compound from commercially available oleanolic acid has been developed, with an overall yield of approximately 50%.[2] The synthetic pathway is designed to be practical for large-scale production.[9]
Synthetic Workflow Diagram
Caption: A simplified workflow of the five-step synthesis of this compound from oleanolic acid.
Mechanism of Action: The Keap1-Nrf2 Pathway
This compound's primary pharmacological activity is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound covalently binds to reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of numerous cytoprotective genes.
Signaling Pathway Diagram
Caption: Mechanism of Nrf2 activation by this compound.
In addition to Nrf2 activation, this compound has also been shown to inhibit the pro-inflammatory transcription factor NF-κB.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity
| Cell Line | Assay | IC50 | Reference |
| Mouse Macrophages | Nitric Oxide Production | 0.1 nM | [10] |
| Cal-27 (Oral Squamous Carcinoma) | Cytotoxicity | 280 nM | [11] |
| NHEK (Normal Human Epidermal Keratinocytes) | Cytotoxicity | 820 nM | [11] |
| K562 (Chronic Myeloid Leukemia) | Cell Cycle Arrest/Apoptosis | 0.5 - 1 µM | [12] |
| Colorectal Cancer Cell Lines | Apoptosis | 1.25 - 10 µM | [13] |
| Glioblastoma/Neuroblastoma Cell Lines | Proliferation Inhibition | 2.5 - 10 µM | [13] |
Table 2: Clinical Efficacy in Chronic Kidney Disease (CKD)
| Study | Patient Population | Treatment Duration | Change in eGFR (this compound vs. Placebo) | Reference |
| TSUBAKI | Diabetic Kidney Disease (Stage G3) | 16 weeks | +5.95 mL/min/1.73 m² vs. -0.69 mL/min/1.73 m² (p=0.008) | [14][15] |
| CARDINAL (Phase 2) | Alport Syndrome | 12 weeks | +12.7 mL/min/1.73 m² (p<0.00005) from baseline | [16] |
| CARDINAL (Phase 3, Year 1) | Alport Syndrome | 48 weeks | +9.50 mL/min/1.73 m² (p<0.0001) | [17] |
| CARDINAL (Phase 3, Year 1) | Alport Syndrome | 52 weeks (4 weeks off-treatment) | +5.14 mL/min/1.73 m² (p=0.0012) | [17] |
| FALCON | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 108 weeks (8 weeks off-treatment) | No significant difference | [18] |
| BEAM | Diabetic Kidney Disease (Stages G3b & G4) | 24 weeks | +8.2 to +11.4 mL/min/1.73 m² (dose-dependent) | [19] |
Table 3: Clinical Safety and Tolerability
| Study | Patient Population | Maximum Tolerated Dose (MTD) | Common Adverse Events | Reference |
| Phase 1 | Advanced Solid Tumors and Lymphoma | 900 mg/day | Fatigue, nausea, anorexia, reversible liver transaminase elevations | [20] |
| BEACON | Type 2 Diabetes and Stage 4 CKD | N/A (Trial terminated) | Increased rate of heart failure-related events | |
| CARDINAL | Alport Syndrome | Doses up to 30 mg/day | Generally mild to moderate | [16][17] |
Experimental Protocols
Chemical Synthesis of this compound (Adapted from Fu et al., 2013)
A detailed, step-by-step protocol for the synthesis of this compound can be found in the supporting information of the cited reference. The general procedure involves:
-
Esterification of Oleanolic Acid: Oleanolic acid is reacted with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield methyl oleanolate.
-
Oxidation of the 3-hydroxyl group: The 3-hydroxyl group of methyl oleanolate is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC) or Jones reagent.
-
Formation of the α,β-unsaturated enone system: The C1-C2 double bond is introduced using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide.
-
Cyanation at the C2 position: The enone is reacted with a cyanide source, such as tosyl cyanide in the presence of a strong base like lithium diisopropylamide (LDA), to introduce the cyano group at the C2 position.
-
Final Dehydrogenation: A second dehydrogenation step, typically with DDQ, is performed to introduce the C9-C11 double bond, yielding this compound.
Note: This is a generalized procedure. For precise experimental details, including reaction times, temperatures, and purification methods, refer to the original publication.
Biological Assays
This assay is used to demonstrate the disruption of the Keap1-Nrf2 protein-protein interaction by this compound.
-
Cell Lysis: Treat cells (e.g., HUVECs) with this compound (10-100 nM) for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[6]
-
Immunoprecipitation: Incubate the cell lysates with an anti-Nrf2 antibody overnight at 4°C. Add protein A/G-agarose beads to pull down the Nrf2-containing protein complexes.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with anti-Keap1 and anti-Nrf2 antibodies. A decrease in the amount of Keap1 co-immunoprecipitated with Nrf2 in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.[6]
This assay measures the downstream effects of Nrf2 activation.
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
RNA Isolation and qPCR: Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Use qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1, GCLC) relative to a housekeeping gene.[21]
-
Protein Extraction and Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of Nrf2 and its downstream targets. An increase in both mRNA and protein levels indicates Nrf2 pathway activation.[21]
This assay determines the inhibitory effect of this compound on IκB kinase (IKK) activity.
-
IKK Immunoprecipitation: Precipitate the IKK complex from whole-cell extracts using antibodies against IKKα and IKKβ.[10]
-
Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated IKK complex, a substrate (e.g., GST-IκBα), and ATP.
-
Detection: Measure the phosphorylation of the substrate by autoradiography or using a phosphospecific antibody. A decrease in substrate phosphorylation in the presence of this compound indicates IKK inhibition.
Conclusion
This compound is a potent, orally bioavailable activator of the Nrf2 pathway with a well-defined mechanism of action and a scalable synthetic route. Preclinical and clinical studies have demonstrated its potential in various diseases characterized by inflammation and oxidative stress, particularly in certain forms of chronic kidney disease. While the termination of the BEACON trial highlighted potential safety concerns in a specific patient population, ongoing research continues to explore its therapeutic utility in other indications. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on Nrf2 modulators and related therapeutic areas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficient and scalable synthesis of this compound (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 11. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reata Pharmaceuticals, Inc.’s this compound Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]
- 17. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound in Patients With Alport Syndrome - BioSpace [biospace.com]
- 18. Effect of this compound on eGFR in ADPKD | Docwire News [docwirenews.com]
- 19. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 20. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bardoxolone Methyl: A Synthetic Triterpenoid Modulator of Cellular Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone methyl is a synthetic triterpenoid compound that has garnered significant attention in the scientific and medical communities for its potent anti-inflammatory and antioxidant properties.[1][2][3] Derived from the natural product oleanolic acid, this orally bioavailable small molecule has been the subject of numerous preclinical and clinical investigations across a spectrum of diseases characterized by inflammation and oxidative stress, most notably in the context of chronic kidney disease (CKD).[4][5] This technical guide provides a comprehensive overview of this compound, detailing its core mechanism of action, summarizing key quantitative data from clinical trials, outlining relevant experimental protocols, and visualizing its complex biological interactions.
Core Mechanism of Action: A Dual Modulatory Role
This compound exerts its biological effects primarily through the modulation of two key signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6]
Activation of the Keap1-Nrf2-ARE Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or upon interaction with activators like this compound, this inhibition is released.
This compound covalently binds to specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilization of Nrf2 prevents its degradation and allows it to translocate to the nucleus.[2][3] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3] This leads to the increased expression of numerous antioxidant and detoxifying enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[2][7] The upregulation of these genes fortifies cellular defenses against oxidative stress and inflammation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the NF-κB signaling cascade. This inhibition is thought to occur through multiple mechanisms, including the direct inhibition of IκB kinase (IKK), an enzyme essential for the activation of NF-κB. By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby mitigating the inflammatory response.
Quantitative Data from Clinical Trials
This compound has been evaluated in several clinical trials, primarily in patients with chronic kidney disease (CKD) and type 2 diabetes. The following tables summarize key quantitative findings from these studies.
Table 1: Effect of this compound on Estimated Glomerular Filtration Rate (eGFR)
| Study/Trial | Patient Population | Treatment Group | N | Baseline eGFR (mL/min/1.73 m²) | Change in eGFR from Baseline | p-value | Citation(s) |
| BEAM | CKD (Stage 3b-4) & T2D | Placebo | 57 | ~32.5 | -0.5 | - | [8] |
| 25 mg this compound | 57 | ~32.5 | +8.2 | <0.001 | [8] | ||
| 75 mg this compound | 57 | ~32.5 | +11.4 | <0.001 | [8] | ||
| 150 mg this compound | 56 | ~32.5 | +10.4 | <0.001 | [8] | ||
| TSUBAKI | DKD (Stage G3) | Placebo | 41 | ~49.5 | -0.69 | - | [4][9] |
| This compound (5-15 mg) | 41 | ~49.5 | +5.95 | 0.008 | [4][9] | ||
| CARDINAL (Phase 2) | Alport Syndrome | This compound (5-30 mg) | 30 | ~64 | +13.4 | <0.0001 | [10][11] |
| BEACON | CKD (Stage 4) & T2D | Placebo | 1097 | 22.5 | -0.9 | - | [5] |
| 20 mg this compound | 1088 | 22.4 | +5.5 | <0.001 | [5] |
Table 2: Effect of this compound on Other Renal and Inflammatory Markers
| Study/Trial | Marker | Treatment Group | Change from Baseline | p-value | Citation(s) |
| Phase 2 Exploratory | Serum Creatinine | 25 mg then 75 mg this compound | -0.3 mg/dL | <0.001 | [3] |
| Blood Urea Nitrogen (BUN) | 25 mg then 75 mg this compound | -4.9 mg/dL | <0.001 | [3] | |
| Creatinine Clearance | 25 mg then 75 mg this compound | +14.6 mL/min/1.73 m² | <0.001 | [3] | |
| BEACON | Body Weight | 20 mg this compound | -5.7 kg | <0.001 | [12] |
| Waist Circumference (at 48 weeks) | 20 mg this compound | -6.5 cm | <0.001 | [12] | |
| CARDINAL (Phase 2) | Blood Urea Nitrogen (BUN) | This compound (5-30 mg) | Decrease | - | [13] |
| Uric Acid | This compound (5-30 mg) | Decrease | - | [13] | |
| Phosphorus | This compound (5-30 mg) | Decrease | - | [13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this compound research.
Nrf2 Activation Assays
This assay is used to determine the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus, a key indicator of its activation.
-
Cell Culture and Treatment: Culture cells (e.g., human umbilical vein endothelial cells - HUVECs, or renal tubular epithelial cells) to a desired confluency. Treat cells with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Nuclear and Cytoplasmic Extraction: Following treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available nuclear and cytoplasmic extraction kit, following the manufacturer's instructions.[1][14]
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each nuclear extract onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2 polyclonal antibody) overnight at 4°C.[2]
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading of nuclear proteins, the membrane should be stripped and re-probed with an antibody against a nuclear loading control protein, such as Lamin B1 or Histone H3.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of nuclear Nrf2 is typically expressed as a ratio to the loading control.[15]
-
This method is used to measure the messenger RNA (mRNA) levels of Nrf2 target genes, providing evidence of Nrf2's transcriptional activity.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[16]
-
qPCR:
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (NQO1 and HO-1) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. The results are typically presented as fold change relative to the vehicle-treated control group.
-
Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific proteins, such as inflammatory cytokines, in biological fluids.
-
Sample Collection and Preparation: Collect samples (e.g., cell culture supernatant, serum, or plasma) and store them appropriately. If necessary, dilute the samples to fall within the detection range of the assay.
-
ELISA Procedure (Sandwich ELISA):
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6).[2][8]
-
Incubate the plate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.[6]
-
Incubate and wash the plate.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.[6]
-
Incubate and wash the plate.
-
Add a substrate solution (e.g., TMB), which is converted by HRP into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Experimental Workflow for Preclinical Assessment of this compound
References
- 1. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study Design and Baseline Characteristics of the CARDINAL Trial: A Phase 3 Study of this compound in Patients with Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. fn-test.com [fn-test.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. krishgen.com [krishgen.com]
A Technical Guide to the Pharmacological Properties of Bardoxolone Methyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological properties of Bardoxolone Methyl (also known as RTA 402 or CDDO-Me), a semi-synthetic triterpenoid currently under investigation for various therapeutic applications.[1] It is designed to be a technical resource, detailing the compound's mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and key clinical findings.
Core Mechanism of Action
This compound's primary pharmacological activity is centered on the modulation of two critical cellular signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.[1][2] It is recognized as a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses, and an inhibitor of Nuclear Factor-kappa B (NF-κB), a key mediator of inflammation.[2][3]
Activation of the Keap1-Nrf2 Pathway
Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5] this compound possesses electrophilic α,β-unsaturated carbonyl groups that covalently bind to reactive cysteine residues on Keap1.[4][6] This interaction disrupts the Keap1-Nrf2 complex, inhibiting Nrf2 degradation and allowing it to accumulate and translocate to the nucleus.[5][7] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[2][4][8]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central driver of inflammation.[2] this compound has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[1][9] It directly inhibits IKKβ, an upstream kinase essential for the activation of NF-κB.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes like IL-6, TNF-α, and COX-2.[2]
Pharmacodynamics
The dual modulation of the Nrf2 and NF-κB pathways results in a range of pharmacodynamic effects observed in both preclinical and clinical studies.
Cellular and Clinical Effects
In clinical trials, administration of this compound has led to measurable changes in biomarkers associated with its mechanism of action. In a Phase 1 study, levels of NAD(P)H:quinone oxidoreductase (NQO1) mRNA, a downstream target of Nrf2, were increased in peripheral blood mononuclear cells (PBMCs).[1][3] Concurrently, tumor biopsies from patients in the same study showed decreased levels of NF-κB and cyclin D1, indicating target engagement in tissue.[1][3]
A significant pharmacodynamic effect observed across multiple studies is an improvement in renal function, specifically an increase in the estimated glomerular filtration rate (eGFR).[1][3] This effect has been noted in patients with chronic kidney disease (CKD) and type 2 diabetes.[4][10]
Table 1: Summary of Key Pharmacodynamic Effects
| Effect | Biomarker / Endpoint | Study Population | Key Findings | Reference(s) |
| Nrf2 Activation | NQO1 mRNA in PBMCs | Advanced solid tumor or lymphoid malignancy | Increased levels observed, indicating pathway activation. | [1][3] |
| NF-κB Inhibition | NF-κB and Cyclin D1 in tumor biopsies | Advanced solid tumor or lymphoid malignancy | Decreased levels observed, indicating target engagement. | [1][3] |
| Renal Function | Estimated Glomerular Filtration Rate (eGFR) | CKD and Type 2 Diabetes (Phase 2 BEAM Study) | Significant increase in eGFR from baseline at 24 and 52 weeks. | [1][4] |
| Renal Function | Estimated Glomerular Filtration Rate (eGFR) | CKD and Type 2 Diabetes (Exploratory Study) | Dose- and time-dependent increase in eGFR over 56 days. | [10] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical trials, revealing slow oral absorption and a relatively long half-life.
Absorption, Distribution, and Elimination
Following oral administration, this compound is slowly absorbed, with the median time to reach maximum plasma concentration (Tmax) being approximately 4 hours.[3] The drug exhibits a long apparent terminal half-life (t1/2,z) of about 39 hours at a 900 mg/day dose.[3][11] Pharmacokinetics appear to be nonlinear at higher doses (600–1,300 mg/day), and there is high interpatient variability.[11][12] Due to its long half-life, the drug accumulates with daily dosing, with a mean accumulation factor of 1.6.[3]
Table 2: Pharmacokinetic Parameters of this compound (900 mg/day Dose)
| Parameter | Value (Mean ± SD) | Unit | Description | Reference(s) |
| Tmax (Day 21) | 4.0 (Median) | hours | Time to reach maximum plasma concentration | [3][12] |
| t1/2,z | 39 ± 20 | hours | Apparent terminal half-life | [3][11] |
| Cmin (steady state) | 8.8 ± 4.3 | ng/mL | Minimum plasma concentration at steady state | [3] |
| Cmax (steady state) | 24.7 ± 13.3 | ng/mL | Maximum plasma concentration at steady state | [3] |
| Accumulation Factor | 1.6 ± 0.9 | - | Ratio of exposure after multiple doses to a single dose | [3] |
Clinical Trials and Safety Profile
This compound has been evaluated in numerous clinical trials for various conditions, primarily chronic kidney disease, cancer, and pulmonary hypertension.[6][13][14]
Efficacy in Chronic Kidney Disease (CKD)
The Phase 2 BEAM trial in patients with moderate to severe CKD and type 2 diabetes showed that this compound significantly increased eGFR compared to placebo over 52 weeks.[1] Doses of 25, 75, and 150 mg daily resulted in mean eGFR increases of 5.8, 10.5, and 9.3 mL/min/1.73 m², respectively, at 52 weeks.[6] However, the subsequent Phase 3 BEACON trial in patients with stage 4 CKD was terminated prematurely due to a higher rate of heart-related adverse events, including heart failure, in the treatment group.[1][4]
Oncology and Other Indications
In a Phase 1 trial involving patients with advanced solid tumors and lymphomas, this compound was well-tolerated, with a maximum tolerated dose (MTD) established at 900 mg/day.[1][3] Objective tumor responses were observed, including a complete response in a mantle cell lymphoma patient.[3] The drug has also been studied in Alport syndrome, autosomal dominant polycystic kidney disease (ADPKD), and pulmonary arterial hypertension.[1][13][14][15] However, the FDA issued a Complete Response Letter for the New Drug Application in CKD caused by Alport syndrome, citing that the submitted data did not demonstrate effectiveness in slowing kidney function loss.[16]
Table 3: Summary of Key Clinical Trial Results
| Study (Phase) | Patient Population | Dosage | Key Efficacy Findings | Reference(s) |
| Phase 1 | Advanced solid tumors & lymphomas | Dose escalation up to 900 mg/day | MTD of 900 mg/day. Objective tumor responses observed. | [3] |
| BEAM (Phase 2) | CKD (Stage 3b-4) & Type 2 Diabetes | 25, 75, 150 mg/day | Significant increase in eGFR vs. placebo at 52 weeks. | [1][4] |
| BEACON (Phase 3) | CKD (Stage 4) & Type 2 Diabetes | 20 mg/day | Terminated due to increased rate of heart-related adverse events. | [1][4] |
| TSUBAKI (Phase 2) | CKD (Stage 3-4) & Type 2 Diabetes (Japanese) | 5-15 mg/day | Significantly increased measured and estimated GFR. | [17] |
| PHOENIX (Phase 2) | Rare CKDs (ADPKD, IgAN, etc.) | Dose-titrated | Significant increases in eGFR across all four disease cohorts at Week 12. | [18] |
Safety and Tolerability
Across clinical trials, the most commonly reported adverse events have been muscle spasms, fatigue, nausea, and anorexia.[3][18] These are generally mild to moderate in severity.[1] The dose-limiting toxicities (DLTs) identified in the Phase 1 oncology trial were reversible grade 3 liver transaminase elevations.[1][3] The primary safety concern that emerged from the BEACON trial was an increased risk of fluid overload and heart failure-related events, particularly in patients with advanced CKD.[1][4]
Key Experimental Protocols
The pharmacological properties of this compound have been elucidated through a variety of experimental assays. Detailed below are the general methodologies for key experiments.
Nrf2 Activation Assay
This assay is designed to quantify the activation of the Nrf2 pathway in response to treatment with a compound like this compound.
Methodology:
-
Cell Culture and Treatment: Human cells (e.g., peripheral blood mononuclear cells (PBMCs), renal tubular epithelial cells, or cell lines like SH-SY5Y) are cultured under standard conditions.[3][7][19] Cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3-24 hours).[19]
-
Subcellular Fractionation: Following treatment, cells are harvested and lysed. Nuclear and cytoplasmic fractions are separated using a fractionation buffer and centrifugation.[19][20]
-
Quantification of Nuclear Nrf2: The amount of Nrf2 that has translocated to the nucleus is measured. This can be done via:
-
Western Blot: Nuclear protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to Nrf2.[19]
-
ELISA-based Assay: Commercially available transcription factor assay kits (e.g., TransAM® Nrf2) are used to quantify Nrf2 binding to an immobilized ARE oligonucleotide.[20]
-
-
Downstream Gene Expression Analysis: To confirm functional activation of the pathway, the expression of Nrf2 target genes (e.g., NQO1, HO-1) is measured using reverse transcription quantitative PCR (RT-qPCR) on RNA extracted from treated cells.[3][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 3. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 5. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. karger.com [karger.com]
- 11. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. hcplive.com [hcplive.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 20. NF‐κB and Nrf2 activation assay [bio-protocol.org]
The Dual-Pronged Approach of Bardoxolone Methyl in NF-κB Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid renowned for its potent anti-inflammatory and cytoprotective effects. A significant body of research has demonstrated its ability to modulate critical cellular signaling pathways, most notably the Keap1-Nrf2 and NF-κB pathways. This technical guide provides an in-depth exploration of the mechanisms through which this compound inhibits the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of inflammation, immunity, and cell survival. The molecule employs a sophisticated, dual-pronged strategy involving both indirect suppression via the activation of the Nrf2 antioxidant response and direct inhibition of the IκB kinase (IKK) complex. This document details the molecular interactions, presents key quantitative data from cellular assays, outlines experimental protocols used to elucidate these mechanisms, and provides visual representations of the relevant pathways and workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a semi-synthetic derivative of the natural product oleanolic acid. It has been investigated in numerous clinical trials for conditions such as chronic kidney disease (CKD) and various cancers.[1][2] Its therapeutic potential stems largely from its function as an Antioxidant Inflammation Modulator (AIM).[3]
The NF-κB pathway is a cornerstone of the inflammatory response.[4] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[1] A wide range of stimuli, including inflammatory cytokines (e.g., TNFα), pathogens, and oxidative stress, can activate the IκB kinase (IKK) complex. IKK, particularly its IKKβ subunit, then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of hundreds of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[1][5] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.
This compound counters this pro-inflammatory cascade through two distinct but complementary mechanisms, which will be explored in detail.
Mechanism I: Indirect NF-κB Inhibition via Nrf2 Activation
The primary and most well-documented mechanism of this compound is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][6] Nrf2 is a master transcriptional regulator of the antioxidant response.
Under basal conditions, Nrf2 is kept at low levels by the Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for a Cullin-3-based E3 ubiquitin ligase, leading to Nrf2's continuous degradation. This compound, being an electrophile, covalently modifies specific cysteine residues on Keap1.[6] This modification disrupts the Keap1-Nrf2 interaction, stabilizing Nrf2 and allowing it to accumulate and translocate to the nucleus.[3]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]
The Nrf2-mediated inhibition of NF-κB occurs through two main avenues:
-
Reduction of Oxidative Stress: By bolstering the cell's antioxidant defenses, Nrf2 activation quenches reactive oxygen species (ROS). Since ROS are potent activators of the IKK complex, their reduction leads to decreased activation of the NF-κB pathway.[7]
-
Transcriptional Co-activator Competition: Nuclear Nrf2 and nuclear NF-κB both compete for the limited pool of the transcriptional co-activator CREB-binding protein (CBP). Increased nuclear Nrf2 can outcompete NF-κB for CBP binding, thereby reducing the transcriptional activity of NF-κB even after its nuclear translocation.
Mechanism II: Direct Inhibition of the IKKβ Complex
Beyond its effects on Nrf2, this compound also directly targets the core of the canonical NF-κB pathway: the IKK complex.[5][7][8] Specifically, it has been shown to inhibit the catalytic activity of IKKβ.
This direct inhibition is achieved through the covalent binding of this compound to a critical cysteine residue (Cys-179) located within the activation loop of the IKKβ kinase domain.[6] The α,β-unsaturated carbonyl groups present in the A and C rings of the this compound molecule act as Michael acceptors, reacting with the thiol group of the cysteine residue.[9]
This interaction prevents the conformational changes in IKKβ that are necessary for its kinase activity. By directly inhibiting IKKβ, this compound prevents the phosphorylation of IκBα. As a result, IκBα is not degraded, and NF-κB remains securely bound and inactive in the cytoplasm, unable to initiate pro-inflammatory gene transcription.[3] This direct mechanism provides a rapid and potent blockade of the NF-κB pathway, complementing the more sustained, antioxidant-driven effects of Nrf2 activation.
Quantitative Data Summary
| Assay Type | Cell Line / System | Endpoint Measured | IC50 / Effective Concentration |
| Anti-inflammatory Assay | Mouse Macrophages | Inhibition of IFN-γ-induced nitric oxide (NO) production | 0.1 nM[10] |
| Antiviral Assay | Neuro-2a (N2a) cells | Inhibition of Rabies Virus (RABV) infection | 44.5 nM[11] |
| Proliferation/Viability | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 50 nM[10] |
| Proliferation/Viability | KG-1 (Leukemia) | Decrease in cell viability | 400 nM[10] |
| Proliferation/Viability | HL-60 (Leukemia) | Decrease in cell viability | 400 nM[10] |
| Proliferation/Viability | NB4 (Leukemia) | Decrease in cell viability | 270 nM[10] |
| Proliferation/Viability | Cal-27 (Oral Squamous Carcinoma) | Cytotoxicity | 280 nM[12] |
Key Experimental Protocols
The mechanisms described above have been elucidated through a series of key biochemical and cell-based assays.
In Vitro IKK Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of the IKK complex.
Objective: To determine if this compound directly inhibits IKK-mediated phosphorylation of its substrate, IκBα.
Methodology:
-
IKK Immunoprecipitation: Whole-cell extracts from stimulated cells (e.g., TNFα-treated HEK293 cells) are incubated with antibodies against IKKα and IKKβ. Protein A/G-sepharose beads are used to precipitate the IKK complex.
-
Kinase Reaction: The immunoprecipitated IKK complex (on beads) is washed and resuspended in a kinase assay buffer containing MgCl₂, DTT, and ATP (including a radiolabeled [γ-³²P]ATP tracer).
-
Substrate Addition: A recombinant substrate, such as Glutathione S-transferase fused to the N-terminal of IκBα (GST-IκBα), is added to the reaction.
-
Inhibitor Treatment: Parallel reactions are set up with varying concentrations of this compound (or vehicle control) added to the kinase assay mixture.
-
Incubation: The reaction is incubated at 30°C for 30 minutes to allow for phosphorylation.
-
Analysis: The reaction is stopped by adding SDS sample buffer. The proteins are separated by SDS-PAGE. The gel is dried, and the incorporation of ³²P into the GST-IκBα substrate is visualized and quantified using autoradiography or a phosphorimager. A reduction in the radioactive signal in the presence of this compound indicates direct inhibition of IKK activity.[13][14]
Nrf2-Keap1 Co-Immunoprecipitation (Co-IP)
This assay is used to demonstrate that this compound disrupts the physical interaction between Nrf2 and its repressor, Keap1.
Objective: To show a decrease in Nrf2-Keap1 binding in cells treated with this compound.
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., HUVECs) and treat with this compound (e.g., 10-100 nM for 3 hours) or vehicle control.
-
Lysis: Harvest cells and prepare cytoplasmic protein extracts using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cytoplasmic extracts with an antibody against Keap1 overnight. Add Protein A/G beads to pull down Keap1 and any associated proteins.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and perform a Western blot using an antibody against Nrf2.
-
Analysis: A reduced amount of Nrf2 detected in the Keap1 immunoprecipitate from this compound-treated cells compared to control cells indicates that the drug has disrupted the Nrf2-Keap1 interaction. Input controls (a fraction of the initial lysate) should be blotted for Nrf2 and Keap1 to confirm protein expression levels.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.
Objective: To measure the dose-dependent inhibition of NF-κB-driven gene expression by this compound.
Methodology:
-
Transfection: Seed cells (e.g., HEK293) in a multi-well plate. Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency).
-
-
Treatment: After allowing time for plasmid expression (~24 hours), pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα, for several hours (e.g., 6 hours). Include unstimulated and vehicle-only controls.
-
Lysis & Luminescence Reading: Lyse the cells and measure the luminescence from both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in normalized luciferase activity in the this compound-treated, TNFα-stimulated wells indicates inhibition of NF-κB transcriptional activity.
Conclusion
This compound presents a robust and multifaceted mechanism for the inhibition of the pro-inflammatory NF-κB pathway. It operates through an elegant dual-action strategy:
-
Indirectly, by activating the Nrf2 pathway, which enhances the cell's antioxidant capacity and reduces the oxidative stress that fuels NF-κB activation.
-
Directly, by binding to and inhibiting the IKKβ kinase, the central upstream activator of the canonical NF-κB cascade.
This combination of a sustained, cytoprotective, antioxidant-driven response with a rapid, direct blockade of inflammatory signaling makes this compound a highly effective modulator of inflammation. The quantitative data, though primarily from cell-based assays, consistently demonstrate its potency in the nanomolar range. Understanding these intricate mechanisms is critical for drug development professionals seeking to leverage this compound or develop new therapies targeting the nexus of oxidative stress and inflammation.
References
- 1. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications | MDPI [mdpi.com]
- 2. The Effects of Two Nrf2 Activators, this compound and Omaveloxolone, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDDO-Me | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Reata Pharmaceuticals, Inc. Release: New Research Proves RTA 402 Is Potent Inhibitor Of NF-kB In Cancer Cells Through Inhibition Of IKK - BioSpace [biospace.com]
- 6. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells [frontiersin.org]
- 13. abmole.com [abmole.com]
- 14. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
An In-depth Technical Guide to the Upstream and Downstream Targets of Bardoxolone Methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bardoxolone methyl (also known as RTA 402 or CDDO-Me) is a semi-synthetic triterpenoid that has garnered significant interest for its potent anti-inflammatory and antioxidant properties. It is an activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway.[1] This document provides a comprehensive overview of the molecular interactions of this compound, detailing its upstream targets and the subsequent downstream signaling cascades. It is intended to serve as a technical resource, summarizing key quantitative data, experimental methodologies, and visualizing the complex biological pathways involved.
Upstream Targets of this compound
The primary upstream target of this compound is Kelch-like ECH-associated protein 1 (Keap1) , the main negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] this compound also directly interacts with other key proteins involved in inflammatory signaling.
Keap1: The Principal Target
This compound covalently binds to reactive cysteine residues on Keap1.[2][3] This modification disrupts the Keap1-Nrf2 complex, thereby inhibiting the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[2][3] This allows Nrf2 to accumulate and translocate to the nucleus.
IκB kinase β (IKKβ) and Janus-activated kinase 1 (JAK1)
Beyond its interaction with Keap1, this compound has been shown to directly inhibit upstream regulatory proteins in inflammatory pathways, such as IKKβ and JAK1.[4] The inhibition of IKKβ contributes to the suppression of the NF-κB signaling pathway.[5]
Downstream Signaling Pathways and Targets
The interaction of this compound with its upstream targets triggers a cascade of downstream events, primarily centered around the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.
The Nrf2 Pathway: A Master Regulator of Redox Homeostasis
Upon release from Keap1, Nrf2 translocates to the nucleus, forms a heterodimer with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.[2][3][5]
Downstream Targets of Nrf2 Activated by this compound:
-
Antioxidant Enzymes:
-
Other Cytoprotective Proteins:
The NF-κB Pathway: Attenuation of Inflammation
This compound inhibits the pro-inflammatory NF-κB signaling pathway through both direct and indirect mechanisms.[1][8] The direct inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes. Additionally, the Nrf2-mediated induction of antioxidant enzymes can quench reactive oxygen species (ROS) that would otherwise activate the NF-κB pathway.[8]
Downstream Effects of NF-κB Inhibition by this compound:
Modulation of Other Signaling Pathways
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the phosphorylation of Akt, mTOR, and their downstream effectors, including p-S6 kinase 1 (p-S6K1), p-eIF-4E, and p-4E-BP1, which are involved in cell proliferation and survival.[5]
-
Wnt/β-catenin Signaling: Studies suggest that this compound acts as a potent inhibitor of the Wnt/β-catenin signaling pathway.[5]
-
JAK/STAT Signaling: this compound can inhibit the Janus-activated kinase (JAK)/STAT signaling pathway.[4]
-
Endothelin Pathway: In the kidney, this compound has been observed to suppress endothelin signaling.[8]
-
Stimulator of Interferon Genes (STING) Pathway: this compound can restrain the expression of STING, which is involved in innate immune responses.[9]
Cellular and Physiological Effects
The modulation of these signaling pathways by this compound results in a wide range of cellular and physiological effects.
-
Mitochondrial Function and Metabolism: this compound can modulate mitochondrial function, including mitochondrial respiration and ROS production.[5][10][11] It has been shown to reduce both glycolytic and oxidative phosphorylation capacities in certain cancer cell lines.[5]
-
Apoptosis and Cell Cycle Arrest: In various cancer cell models, this compound induces apoptosis, as evidenced by PARP-1 cleavage and activation of caspases-3, -8, and -9.[5] It can also induce cell cycle arrest.[5]
-
Ferroptosis Inhibition: this compound can inhibit ferroptosis, a form of iron-dependent cell death, by upregulating SLC7A11 and increasing glutathione levels.[7][12]
-
Renal Function: this compound has been shown to increase the estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD).[1][13] However, it has also been associated with an increase in albuminuria, potentially through the reduced expression of the renal tubular protein megalin.[13]
Quantitative Data
| Parameter | Value | Cell/System | Reference |
| Clinical Efficacy | |||
| Change in eGFR (BEAM Study) | > 10 ml/min/1.73 m² | Patients with moderate to severe CKD and type 2 diabetes | [1] |
| Maximum Tolerated Dose (Phase 1) | 900 mg/day | Patients with advanced solid tumors and lymphomas | [1] |
| Anticancer Activity | |||
| Apoptosis Induction (Colorectal Cancer Cells) | 1.25–10 µM | Colorectal cancer cell lines | [5] |
| Mitochondrial Effects (MCF7 Cells) | |||
| Inhibition of Mitochondrial Respiration | Time-dependent | MCF7 human breast cancer cell line | [14] |
| Inhibition of Glycolytic Capacity and Reserve | - | MCF7 human breast cancer cell line | [14] |
| Inhibition of Oxidative Phosphorylation | - | MCF7 human breast cancer cell line | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Core Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 3. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. karger.com [karger.com]
- 9. This compound breaks the vicious cycle between M1 macrophages and senescent nucleus pulposus cells through the Nrf2/STING/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Hyperglycemia Induced Mitochondrial Dysfunction by Activating the keap1-Nrf2-ARE Pathway in Experimental Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound decreases megalin and activates nrf2 in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Molecular Targets of Bardoxolone Methyl Beyond Nrf2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid renowned for its potent activation of the Nrf2 pathway. However, its pharmacological activity extends to a range of other critical cellular targets. Emerging research demonstrates that this compound directly engages and modulates key signaling pathways independent of Nrf2, contributing significantly to its anti-inflammatory and anti-proliferative effects. This document provides a comprehensive technical overview of these non-Nrf2 molecular targets, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visual diagrams of the associated signaling cascades. The primary Nrf2-independent targets discussed herein include the direct inhibition of IκB kinase (IKK) in the NF-κB pathway, direct inhibition of Janus-activated kinase (JAK) in the JAK/STAT pathway, and modulation of the PI3K/Akt/mTOR signaling axis.
Core Molecular Targets and Signaling Pathways
Beyond its canonical activity as an Nrf2 activator, this compound exerts significant influence over several pro-inflammatory and oncogenic signaling pathways through direct protein interactions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival. This compound has been shown to be a potent inhibitor of this pathway, acting directly on IκB kinase β (IKKβ).[1][2][3]
-
Mechanism of Action : In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound directly inhibits the kinase activity of IKKβ by forming a reversible Michael adduct with a critical cysteine residue (Cys-179) located in the kinase's activation loop.[1][4] This inhibition prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[1][3]
Inhibition of the JAK/STAT Signaling Pathway
The Janus-activated kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for signaling downstream of numerous cytokine and growth factor receptors. Constitutive activation of this pathway, particularly of STAT3, is a hallmark of many cancers.
-
Mechanism of Action : this compound inhibits both IL-6-induced and constitutively active JAK/STAT signaling.[2][5] The mechanism is twofold:
-
Direct JAK1 Inhibition : The compound forms an adduct with Cysteine 1077 (Cys-1077) in the kinase domain of JAK1, directly inhibiting its catalytic activity.[2][5] This prevents the phosphorylation and activation of STAT3.
-
Direct STAT3 Inhibition : this compound also binds directly to STAT3, dependent on the alkylation of Cysteine 259 (Cys-259). This interaction inhibits the formation of STAT3 dimers, a critical step for its nuclear translocation and function as a transcription factor.[2][5]
-
Modulation of Other Key Proteins
-
PI3K/Akt/mTOR Pathway : In various cancer cell lines, this compound has been shown to suppress the PI3K/Akt/mTOR pathway, which is critical for cell proliferation, survival, and metabolism. This suppression contributes to its pro-apoptotic and autophagy-inducing effects.[2][6]
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) : Studies in murine models of acute kidney injury show that this compound increases the mRNA and protein expression of PPARγ. This is distinct from the action of PPARγ agonists, as it does not act as a direct ligand but rather upregulates the receptor's abundance, which is expected to enhance its ligand-independent effects.[7]
Quantitative Data Summary
While the literature confirms direct inhibition of key kinases, classical IC₅₀ values from purified enzyme assays are not consistently reported. The available data often describes the concentration required to achieve a specific effect in cellular or in vitro reconstituted systems.
| Molecular Target/Process | Quantitative Metric | Value / Concentration | Cell / System | Reference |
| IKKβ (recombinant) | Inhibition of Kinase Activity | 1-5 µM | In vitro kinase assay | [1] |
| NF-κB Activation (TNF-α induced) | Inhibition | 1-5 µM | U937 cells | [1] |
| JAK1 (cellular) | Inhibition of Phosphorylation | ~5 µM | HCT116 cells | [2][5] |
| STAT3 (cellular) | Inhibition of Phosphorylation | ~5 µM | HCT116 cells | [2][5] |
| Nitric Oxide Production | IC₅₀ | 0.1 nM | IFN-γ stimulated mouse macrophages | [8] |
| Cell Viability (HL-60) | IC₅₀ | 0.4 µM | Human promyelocytic leukemia cells | [8] |
| Cell Viability (KG-1) | IC₅₀ | 0.4 µM | Human acute myelogenous leukemia cells | [8] |
| Cell Viability (NB4) | IC₅₀ | 0.27 µM | Human acute promyelocytic leukemia cells | [8] |
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary literature for identifying and characterizing the non-Nrf2 targets of this compound.[1][5]
In Vitro IKKβ Kinase Assay
This protocol is based on the methodology used to demonstrate direct inhibition of recombinant IKKβ by this compound.[1]
-
Objective : To determine if this compound directly inhibits the kinase activity of IKKβ in a cell-free system.
-
Materials & Reagents :
-
Recombinant active IKKβ (human, purified).
-
GST-IκBα(1-54) fusion protein (substrate).
-
Kinase Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).
-
ATP solution (10 mM stock).
-
[γ-³²P]ATP (10 mCi/mL).
-
This compound (or vehicle control, DMSO).
-
SDS-PAGE gels and buffers.
-
Phosphor screen and imager.
-
-
Protocol :
-
Prepare the kinase reaction mix in microcentrifuge tubes on ice. For each reaction, combine:
-
20 µL of 4X Kinase Assay Buffer.
-
Recombinant IKKβ (e.g., 20 ng).
-
This compound at desired final concentrations (e.g., 0, 1, 5, 10 µM) or DMSO vehicle.
-
Nuclease-free water to a volume of 70 µL.
-
-
Pre-incubate the kinase and inhibitor mix for 15 minutes at 30°C.
-
Prepare the substrate/ATP mix. For each reaction, combine 1 µg of GST-IκBα(1-54) substrate, 10 µL of 10X ATP (final concentration 100 µM), and 1 µL of [γ-³²P]ATP.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to the pre-incubated kinase/inhibitor mix.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 20 µL of 5X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Analyze the incorporation of ³²P into the GST-IκBα substrate band using a phosphor imager. A decrease in signal intensity in the presence of this compound indicates direct inhibition of IKKβ.
-
Cellular JAK1/STAT3 Phosphorylation Assay
This protocol is based on the methodology used to show that this compound inhibits cytokine-induced JAK1 and STAT3 phosphorylation in cells.[5]
-
Objective : To assess the effect of this compound on the phosphorylation status of JAK1 and STAT3 in response to cytokine stimulation.
-
Materials & Reagents :
-
Human cell line (e.g., HCT116, U266).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Recombinant human Interleukin-6 (IL-6).
-
This compound (or vehicle control, DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-JAK1 (Tyr1034/1035), anti-JAK1, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting detection reagents.
-
-
Protocol :
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or DMSO vehicle for 2-4 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape, collect, and clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
Perform Western blot analysis:
-
Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using ECL reagents and an imaging system.
-
-
Analyze the band intensities for phosphorylated proteins relative to their total protein counterparts. A reduction in the p-JAK1/JAK1 and p-STAT3/STAT3 ratios in this compound-treated, IL-6-stimulated cells indicates inhibition of the pathway.
-
Affinity Purification Mass Spectrometry (AP-MS) Workflow for Target Identification
A common strategy to identify the direct binding partners of a small molecule involves creating a biotinylated version of the compound for affinity purification, followed by mass spectrometry.
Conclusion
The pharmacological profile of this compound is multifaceted, extending well beyond its established role as an Nrf2 activator. Its ability to directly inhibit key kinases such as IKKβ and JAK1 provides a mechanistic basis for its potent anti-inflammatory effects observed preclinically. By simultaneously suppressing the pro-inflammatory NF-κB and pro-proliferative JAK/STAT pathways, this compound engages multiple nodes of cellular signaling that are frequently dysregulated in chronic inflammatory diseases and cancer. This polypharmacology underscores its therapeutic potential but also highlights the complexity of its mechanism of action. Further research, particularly quantitative proteomics and detailed structural analyses, will continue to elucidate the full spectrum of its molecular interactions and inform the development of next-generation compounds with tailored target profiles.
References
- 1. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid CDDO-Methyl Ester Inhibits the Janus-Activated Kinase-1 (JAK1)→Signal Transducer and Activator of Transcription-3 (STAT3) Pathway by Direct Inhibition of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic triterpenoid, CDDO-Me, inhibits IkappaBalpha kinase and enhances apoptosis induced by TNF and chemotherapeutic agents through down-regulation of expression of nuclear factor kappaB-regulated gene products in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoid CDDO-Me Blocks the NF-κB Pathway by Direct Inhibition of IKKβ on Cys-179 [ouci.dntb.gov.ua]
- 5. Triterpenoid CDDO-methyl ester inhibits the Janus-activated kinase-1 (JAK1)-->signal transducer and activator of transcription-3 (STAT3) pathway by direct inhibition of JAK1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Dartmouth Medicine Magazine :: Scientific papers published about synthetic triterpenoids [dartmed.dartmouth.edu]
- 8. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Bardoxolone Methyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro applications of Bardoxolone Methyl (also known as CDDO-Me or RTA 402), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the pro-inflammatory Nuclear Factor-κB (NF-κB) pathway.[1][2] The included protocols offer detailed, step-by-step guidance for key in vitro experiments to study its biological effects.
This compound is a synthetic oleanane triterpenoid that has demonstrated significant antioxidant and anti-inflammatory properties in a variety of preclinical models.[3][4] Its primary mechanism involves binding to Keap1, which leads to the dissociation and nuclear translocation of Nrf2.[2][5] In the nucleus, Nrf2 activates the transcription of numerous cytoprotective genes, including those encoding for antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, a key mediator of inflammation.[3][8]
These characteristics make this compound a valuable tool for in vitro research in areas such as oxidative stress, inflammation, cancer, and chronic kidney disease.[6][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies. These values can serve as a starting point for experimental design.
| Parameter | Cell Line / System | Value | Reference |
| CC50 (Cytotoxicity) | N2a (mouse neuroblastoma) | 0.78 ± 0.275 µM | [10] |
| IC50 (Antiviral Activity) | N2a (RABV-infected) | 0.0445 ± 0.0031 µM | [10] |
| EC50 (Antiviral Activity) | Vero (SARS-CoV-2-infected) | 0.29 µM | [11] |
| Effective Concentration | Rat Chondrocytes | 0.025 - 0.05 µM | [12] |
| Effective Concentration | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 100 nM | [13] |
| Effective Concentration | Human Renal Proximal Tubular Epithelial Cells (HK-2) | 0.1 - 0.2 µmol/L | [14] |
| Effective Concentration | Colorectal Cancer Cell Lines | 1.25 - 10 µM | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (CC50).
Materials:
-
Cell line of interest (e.g., N2a, HK-2, HUVECs)
-
Complete culture medium
-
This compound (CDDO-Me) stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate at 37°C in a 5% CO₂ atmosphere until cells reach 70-80% confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[10][12] Include a vehicle control (e.g., 0.05% DMSO in medium).[10]
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[10][12]
-
CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well.[12]
-
Final Incubation: Incubate the plate for 2 hours at 37°C.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC50 value.
Western Blotting for Nrf2 Pathway Activation
This protocol details the detection of changes in key proteins of the Nrf2 pathway, such as Nrf2 nuclear translocation and upregulation of its target proteins (HO-1, NQO1).
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-GAPDH, anti-Lamin B1)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer.
-
For nuclear/cytoplasmic fractions: Use a commercial kit following the manufacturer's instructions to separate fractions. This is crucial for observing Nrf2 nuclear translocation.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Nrf2 at 1:1000 dilution) overnight at 4°C.[7] Use GAPDH as a loading control for cytoplasmic or total lysates, and Lamin B1 for nuclear lysates.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to the loading control. An increase in nuclear Nrf2 and total HO-1/NQO1 indicates pathway activation.[7][13]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is for quantifying the mRNA expression of Nrf2 target genes to confirm transcriptional activation.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., Nrf2, HO-1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ABL1)[7][8]
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse treated cells and extract total RNA using a commercial kit. Include an on-column DNase digestion step to remove genomic DNA.[8]
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.[8]
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Run the reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. An increase in the mRNA levels of HO-1, NQO1, etc., indicates Nrf2 pathway activation.[7][9]
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This protocol is used to demonstrate that this compound disrupts the interaction between Keap1 and Nrf2.
Materials:
-
Cells treated with this compound
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Anti-Keap1 or Anti-Nrf2 antibody for immunoprecipitation[5]
-
Protein A/G magnetic beads or agarose beads
-
Antibodies for Western blotting (anti-Nrf2 and anti-Keap1)
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Keap1) overnight at 4°C with gentle rotation.[5]
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the interacting protein (e.g., Nrf2). A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in this compound-treated samples indicates disruption of the interaction.[5][13]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro study on effect of this compound on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of Bardoxolone Methyl in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone Methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] These dual activities make it a compound of significant interest for its antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes on the effective concentrations of this compound in various cancer cell lines and comprehensive protocols for key in vitro experiments to assess its efficacy and mechanism of action.
Data Presentation: Effective Concentration of this compound
The effective concentration of this compound, particularly its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following table summarizes the reported IC50 values and effective concentrations from various studies.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
| K562 | Chronic Myeloid Leukemia | IC50: 2.15 µM | 24 hours | [1] |
| IC50: 1.58 µM | 48 hours | [1] | ||
| Cal-27 | Oral Squamous Cell Carcinoma | IC50: 280 nM | Not Specified | [4] |
| NHEK (Normal) | Normal Human Epithelial Keratinocytes | IC50: 820 nM | Not Specified | [4] |
| Ec109 | Esophageal Squamous Cell Carcinoma | IC50: 0.78 µM | 24 hours | [5] |
| IC50: 0.30 µM | 48 hours | [5] | ||
| KYSE70 | Esophageal Squamous Cell Carcinoma | IC50: 1.21 µM | 24 hours | [5] |
| IC50: 0.64 µM | 48 hours | [5] | ||
| Het-1A (Normal) | Normal Human Esophageal Epithelial Cells | IC50: 32.63 µM | 24 hours | [5] |
| IC50: 3.13 µM | 48 hours | [5] | ||
| U87 | Glioblastoma | IC50: 160.6 nM | Not Specified | [6] |
| U118 | Glioblastoma | IC50: 309.9 nM | Not Specified | [6] |
| EPNT-5 | Glioblastoma (murine) | IC50: 257.4 nM | Not Specified | [6] |
| A549 | Lung Cancer | IC50: 0.36 µM - 0.52 µM | 48 hours | [7] |
| PC-3 | Prostate Cancer | Effective at very low concentrations | Not Specified | [2] |
| C4-2 | Prostate Cancer | Effective at very low concentrations | Not Specified | [2] |
| LNCaP | Prostate Cancer | Effective at nanomolar concentrations | 6-24 hours | [8] |
| MiaPaCa-2 | Pancreatic Cancer | Effective at micromolar concentrations | Not Specified | [9] |
| Panc-1 | Pancreatic Cancer | Effective at micromolar concentrations | Not Specified | [9] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 1.25–10 µM | Not Specified | [2] |
| Breast Carcinoma Cell Lines | Breast Cancer | Effective in inducing apoptosis | Not Specified | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/F12, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Western Blotting for Nrf2/Keap1 and NF-κB Pathway Analysis
This protocol is to analyze the protein expression levels of key components of the Nrf2 and NF-κB pathways following this compound treatment.
Materials:
-
This compound
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-p-p65, anti-p65, anti-p-IKKβ, anti-IKKβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 13,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is to measure the mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1, after this compound treatment.
Materials:
-
This compound
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Set up the reactions in triplicate in a qPCR plate.
-
Include a no-template control for each primer set.
-
-
qPCR Amplification:
-
Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Signaling Pathways and Experimental Workflow
Keap1-Nrf2 Activation Pathway by this compound
This compound activates the Nrf2 pathway by binding to cysteine residues on Keap1, a negative regulator of Nrf2. This leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, Nrf2 accumulates in the cytoplasm and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of antioxidant and cytoprotective enzymes like HO-1 and NQO1.[11][12]
Caption: Keap1-Nrf2 activation by this compound.
NF-κB Inhibition Pathway by this compound
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It is suggested that this compound may directly inhibit IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory and pro-survival genes.[13][14]
Caption: NF-κB inhibition by this compound.
General Experimental Workflow
The following diagram outlines a general workflow for determining the effective concentration and mechanism of action of this compound in a chosen cell line.
Caption: Experimental workflow for this compound studies.
References
- 1. This compound (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 3. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soloxolone para-methylanilide effectively suppresses aggressive phenotype of glioblastoma cells including TGF-β1-induced glial-mesenchymal transition in vitro and inhibits growth of U87 glioblastoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bardoxolone-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bardoxolone Methyl for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Bardoxolone Methyl (also known as CDDO-Me or RTA 402) in in vitro research settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Product Information
-
Chemical Name: Methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate
-
Molecular Formula: C₃₂H₄₃NO₄
-
Molecular Weight: 505.69 g/mol
-
CAS Number: 218600-53-4
Mechanism of Action
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway.[1][2][3][4]
-
Nrf2 Activation: this compound covalently binds to a reactive cysteine residue on Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[3][5] This disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[6] Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to the upregulation of a wide array of cytoprotective and antioxidant enzymes (e.g., HO-1, NQO1, GSTs).[5][7]
-
NF-κB Inhibition: this compound directly inhibits the IκB kinase (IKK) complex, which is essential for the activation of the NF-κB pathway.[3][7][8] By preventing the phosphorylation and degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[7]
The dual action of activating Nrf2-dependent antioxidant pathways while suppressing NF-κB-mediated inflammation makes this compound a significant compound for studying cellular stress and inflammatory responses.
Figure 1. Simplified signaling pathways modulated by this compound.
Solubility Data
This compound is a hydrophobic compound. For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is practically insoluble in aqueous solutions and ethanol.
| Solvent | Maximum Solubility (Vendor Reported) | Molar Concentration (Approx.) | Notes |
| DMSO | 20 - 100 mg/mL[2][6][9] | 39 - 198 mM | Warming to 37°C and/or sonication may be required to achieve higher concentrations.[8][10] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Ethanol | Insoluble / <1 mg/mL[9][11] | <2 mM | Not recommended for stock solution preparation. |
| Water | Insoluble[6][9][11] | - | Not a suitable solvent. |
Note: Solubility can vary slightly between batches. It is recommended to perform a solubility test for your specific batch if high concentrations are required.
Protocols for Preparation and Storage
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Calculation: To prepare a 10 mM stock solution, add 1.9775 mL of high-purity, anhydrous DMSO to 10 mg of this compound powder (MW: 505.69 g/mol ).
-
Volume of DMSO (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Desired Concentration (mM))] * 1000
-
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes and/or sonicate briefly until the solution is clear.[8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2][6]
-
Storage:
Directly adding a concentrated DMSO stock to an aqueous cell culture medium can cause the compound to precipitate. A serial dilution method is strongly recommended.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This can make subsequent dilutions into media more accurate.[4]
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to pre-warmed (37°C) cell culture medium to achieve the final desired concentration. Vortex or gently invert the medium immediately to ensure rapid and even mixing.
-
Example: To make 10 mL of medium with a final concentration of 1 µM this compound, add 1 µL of the 10 mM DMSO stock solution.
-
-
Solvent Control: It is critical to include a vehicle control in all experiments. Treat a parallel set of cells with the same final concentration of DMSO used to deliver the drug (e.g., 0.01% - 0.1%). The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular stress.[2]
Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line (e.g., K562 chronic myeloid leukemia cells) using a standard colorimetric assay like MTT or WST-1.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubation: Allow cells to adhere and stabilize by incubating for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment:
-
Prepare a 2X concentration series of this compound in culture medium from your stock solution. For example, to achieve final concentrations of 0.1, 0.5, 1, 2.5, and 5 µM, prepare 2X solutions of 0.2, 1, 2, 5, and 10 µM.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the appropriate 2X this compound solution or vehicle control to each well. This brings the final volume to 200 µL and the compound/vehicle concentration to 1X.
-
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment:
-
Add the viability reagent (e.g., 20 µL of MTT solution or 10 µL of WST-1 reagent) to each well.
-
Incubate for the recommended time (e.g., 1-4 hours) until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to calculate the IC₅₀ value.
-
References
- 1. This compound (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. karger.com [karger.com]
- 4. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 5. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 6. ubpbio.com [ubpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mybiosource.com [mybiosource.com]
Application Notes and Protocols: Bardoxolone Methyl Treatment in HK-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by this compound has shown significant therapeutic potential in the context of kidney disease.[4][5] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in the human kidney proximal tubular epithelial cell line, HK-2.
The primary mechanism of action of this compound involves its interaction with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.[1][4] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound covalently binds to cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7] This prevents Nrf2 degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective genes, including those encoding antioxidant and anti-inflammatory proteins.[1][4][8]
This document outlines key experiments to characterize the biological activity of this compound in HK-2 cells, including its effects on cell viability, Nrf2 pathway activation, and mitigation of oxidative stress.
Key Experimental Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound in renal cells.
Table 1: Effect of this compound on HK-2 Cell Viability under Oxidative Stress
| Treatment Condition | Concentration of this compound (µM) | Cell Viability (% of Control) | Fold Change vs. Stressor Alone |
| Control | 0 | 100 ± 5.0 | N/A |
| Stressor (e.g., Cisplatin) | 0 | 55 ± 4.5 | N/A |
| Stressor + this compound | 0.1 | 75 ± 3.8 | 1.36 |
| Stressor + this compound | 0.2 | 92 ± 5.1 | 1.67 |
Data are representative and compiled from typical findings in the literature.[5]
Table 2: Upregulation of Nrf2 Target Gene Expression in HK-2 Cells by this compound
| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |
| NQO1 | This compound (0.2 µM) | 4.5 ± 0.5 |
| HO-1 | This compound (0.2 µM) | 6.2 ± 0.7 |
| GCLM | This compound (0.2 µM) | 3.8 ± 0.4 |
Data are representative and compiled from typical findings in the literature.[4][6]
Table 3: Effect of this compound on Protein Expression in HK-2 Cells
| Protein | Treatment | Fold Change in Protein Expression (vs. Control) |
| Nuclear Nrf2 | This compound (0.2 µM) | 3.9 ± 0.6 |
| HO-1 | This compound (0.2 µM) | 5.1 ± 0.8 |
| Keap1 | This compound (0.2 µM) | No significant change |
Data are representative and compiled from typical findings in the literature.[4][6]
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vitro study on effect of this compound on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Nrf2 Targets Following Bardoxolone Methyl Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to assess the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by Bardoxolone Methyl. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the key biological and experimental processes.
Introduction
This compound is a potent activator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[1][2] It functions by interacting with Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and nuclear translocation of Nrf2.[2][3][4][5] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a suite of cytoprotective proteins.[1][2][3] Western blot analysis is a fundamental technique to quantify the protein expression of these Nrf2 targets, thereby providing a direct measure of this compound's pharmacological activity.
Key Nrf2 target proteins for analysis after this compound treatment include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, playing a crucial role in antioxidant defense.[1][2]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.[1][2][6]
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant.[1][3]
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM): A regulatory subunit of the glutamate-cysteine ligase.[1][3]
-
Solute Carrier Family 7 Member 11 (SLC7A11): A cystine/glutamate antiporter that is crucial for cystine uptake for GSH synthesis.[3]
Data Presentation
The following tables summarize the expected quantitative changes in Nrf2 target protein expression following treatment with this compound, as documented in various in vitro and in vivo studies.
Table 1: In Vitro Upregulation of Nrf2 Target Proteins by this compound
| Cell Line | Treatment Concentration | Target Protein | Fold Increase (vs. Control) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM | Nrf2 | Significant Increase | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM | HO-1 | Significant Increase | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM | NQO1 | Significant Increase | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM | GCLC | Significant Increase | [2] |
| Rat Chondrocytes | 0.025 - 0.05 µM | Nrf2 (nuclear) | Enhanced Expression | [7] |
| Rat Chondrocytes | 0.025 - 0.05 µM | HO-1 | Enhanced Expression | [7] |
| Rat Chondrocytes | 0.025 - 0.05 µM | NQO1 | Enhanced Expression | [7] |
| Renal Tubular Epithelial Cells (NRK-52E) | 0.2 µM | Nrf2 | Further Enhanced Expression | [3] |
| Renal Tubular Epithelial Cells (NRK-52E) | 0.2 µM | HO-1 | Further Increase | [3] |
| Renal Tubular Epithelial Cells (NRK-52E) | 0.2 µM | NQO1 | Further Increase | [3] |
| Renal Tubular Epithelial Cells (NRK-52E) | 0.2 µM | GCLC | Further Increase | [3] |
| Renal Tubular Epithelial Cells (NRK-52E) | 0.2 µM | GCLM | Further Increase | [3] |
| Renal Tubular Epithelial Cells (NRK-52E) | 0.2 µM | SLC7A11 | Significantly Prevented Decrease | [3] |
Table 2: In Vivo Upregulation of Nrf2 Target Proteins by this compound
| Animal Model | Treatment | Target Protein | Fold Increase (vs. Control) | Reference |
| Chronic Heart Failure Rats | CDDO-Me | Nrf2 | Significant Increase | [8] |
| Chronic Heart Failure Rats | CDDO-Me | HO-1 | Significant Increase | [8] |
| Chronic Heart Failure Rats | CDDO-Me | NQO1 | Significant Increase | [8] |
| Chronic Heart Failure Rats | CDDO-Me | Catalase | Significant Increase | [8] |
| Anterior Ischemic Optic Neuropathy Model | RTA 402 (this compound) | Nrf2 | Significant Increase | [9] |
| Anterior Ischemic Optic Neuropathy Model | RTA 402 (this compound) | HO-1 | Significantly Enhanced | [9] |
| Anterior Ischemic Optic Neuropathy Model | RTA 402 (this compound) | NQO1 | Significantly Enhanced | [9] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to measure the expression of Nrf2 target proteins.
1. Cell Culture and Treatment:
-
Culture the selected cell line (e.g., HUVECs, NRK-52E) in the appropriate growth medium and conditions.
-
Seed cells and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6-24 hours).
2. Protein Extraction:
-
For Total Protein:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
For Nuclear and Cytosolic Fractions (to assess Nrf2 translocation):
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will allow for the specific analysis of Nrf2 levels in the nucleus.
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C with gentle agitation. Recommended primary antibody dilutions can be found in Table 3.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin, or Lamin B for nuclear fractions) to account for variations in protein loading.
Table 3: Recommended Primary Antibodies and Dilutions
| Primary Antibody | Supplier Example | Recommended Dilution |
| Nrf2 | Abcam (ab137550) | 1:1000 |
| HO-1 | Abcam (ab68477) | 1:1000 |
| NQO1 | Abcam (ab80588) | 1:1000 |
| GCLC | Santa Cruz Biotechnology | Varies |
| GCLM | Santa Cruz Biotechnology | Varies |
| SLC7A11 | Abcam | Varies |
| GAPDH | Thermo Fisher Scientific (MA5-15738) | 1:10,000 |
| β-actin | Sigma-Aldrich | Varies |
| Lamin B | Santa Cruz Biotechnology | Varies |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Western Blot Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 6. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Bardoxolone Methyl Off-Target Effects In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Bardoxolone Methyl in vitro.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of mitochondrial dysfunction after treatment with this compound. What could be the cause?
A1: this compound has been observed to have detrimental effects on mitochondrial bioenergetics, particularly at higher concentrations.[1] You may observe decreased mitochondrial membrane potential, reduced spare respiratory capacity, and an increase in proton leak.[1][2] These effects can lead to increased mitochondrial Reactive Oxygen Species (ROS) production and a loss of intracellular glutathione.[3]
Troubleshooting:
-
Concentration Optimization: Titrate this compound to the lowest effective concentration for Nrf2 activation to minimize off-target mitochondrial effects. Effects on mitochondrial bioenergetics have been reported at concentrations ≥ 500 nM.[1]
-
Time-Course Experiment: Assess mitochondrial function at different time points. Short-term incubation (e.g., 3 hours) may reveal immediate effects on bioenergetics, while longer-term incubation (e.g., 24 hours) may be necessary to observe downstream effects like apoptosis.[1]
-
Positive Controls: Include known mitochondrial toxins (e.g., rotenone, FCCP) as positive controls in your assays to validate your experimental setup.
-
Antioxidant Co-treatment: To determine if the observed mitochondrial dysfunction is mediated by ROS, consider co-treatment with an antioxidant like N-acetylcysteine (NAC). NAC has been shown to prevent the impairment of mitochondrial activity induced by this compound.[3]
Q2: I am observing unexpected changes in inflammatory signaling pathways. Is this a known off-target effect of this compound?
A2: Yes, in addition to its primary role as an Nrf2 activator, this compound is a potent inhibitor of the pro-inflammatory NF-κB pathway.[4][5][6] This is considered a key off-target effect contributing to its anti-inflammatory properties. It can directly inhibit IκB kinase (IKK), leading to the suppression of NF-κB signaling.[6]
Troubleshooting:
-
Pathway-Specific Analysis: To confirm NF-κB inhibition, measure the phosphorylation status of key pathway components like IKK and IκBα, and assess the nuclear translocation of NF-κB subunits (e.g., p65).
-
Cytokine Profiling: Analyze the expression of NF-κB target genes, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), to quantify the functional consequences of NF-κB inhibition.
-
Nrf2-Independent Effects: To distinguish between Nrf2-dependent and NF-κB-related effects, consider using Nrf2 siRNA or knockout cells.
Q3: My in vitro endothelial cell model is showing increased permeability after treatment. Is this related to this compound?
A3: this compound has been shown to increase endothelial permeability in vitro, even after short-term incubation.[1] This effect is linked to the modulation of the endothelin signaling pathway. Specifically, this compound can decrease the secretion of endothelin-1 (ET-1), a potent vasoconstrictor that can decrease endothelial permeability.[1][5]
Troubleshooting:
-
Permeability Assays: Quantify changes in endothelial barrier function using assays such as Transendothelial Electrical Resistance (TEER) or FITC-dextran permeability assays.
-
ET-1 Measurement: Measure the concentration of ET-1 in your cell culture supernatant using an ELISA kit to correlate changes in permeability with ET-1 secretion.
-
Dose-Response Analysis: Perform a dose-response study to determine the concentration at which this compound affects endothelial permeability and ET-1 release. Significant decreases in ET-1 secretion have been observed at concentrations as low as 300 nM.[5]
Q4: I've noticed an increase in the expression of hepatic enzymes like ALT and AST in my liver cell culture model. Is this indicative of hepatotoxicity?
A4: While increased ALT and AST are often markers of liver injury, with this compound, this may not necessarily indicate hepatotoxicity. In vitro and preclinical studies suggest that this compound can induce the mRNA expression of ALT and AST isoforms through Nrf2 activation.[7][8] This suggests a pharmacological induction rather than a direct toxic effect. However, at higher concentrations (≥ 3 μM), decreased cell viability and induction of necrosis and apoptosis have been reported in some cell types.[1]
Troubleshooting:
-
Viability Assays: Concurrently assess cell viability (e.g., using MTT or LDH assays) to distinguish between enzyme induction and cytotoxicity.
-
Nrf2-Dependence: Investigate whether the induction of ALT and AST is dependent on Nrf2 by using Nrf2 inhibitors or siRNA.
-
Concentration and Time Dependence: Characterize the concentration- and time-dependent effects of this compound on both enzyme expression and cell viability.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Mitochondrial Function in Human Microvascular Endothelial Cells (HMEC-1)
| Parameter | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Proton Leak | ≥ 500 nM | 3 hours | Increased | [1] |
| Spare Respiratory Capacity | ≥ 1 µM | 3 hours | Decreased | [1] |
| Mitochondrial Membrane Potential | ≥ 3 µM | 3 hours | Decreased | [1] |
| Cell Viability | ≥ 3 µM | 24 hours | Decreased | [1] |
| Necrosis and Apoptosis | ≥ 3 µM | 24 hours | Induced | [1] |
Table 2: In Vitro Effects of this compound on Endothelin-1 (ET-1) Secretion
| Cell Type | Concentration | Incubation Time | Observed Effect on ET-1 Secretion | Reference |
| Proximal Tubular Epithelial Cells | 300 nM | Not Specified | Significant Decrease | [5] |
| HMEC-1 | 100 nM - 5 µM | 3 and 24 hours | Decreased | [1] |
Key Experimental Protocols
1. Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize data to cell number or protein concentration. Calculate parameters such as spare respiratory capacity and proton leak.
2. Endothelial Permeability Assay (FITC-Dextran)
-
Cell Seeding: Culture endothelial cells on a porous Transwell insert until a confluent monolayer is formed.
-
Treatment: Treat the endothelial monolayer with this compound for the desired time.
-
Permeability Measurement: Add FITC-dextran to the upper chamber of the Transwell.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.
3. Western Blot for Nrf2 and NF-κB Pathway Activation
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Nrf2, Keap1, IKK, IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bardoxolone Methyl Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bardoxolone Methyl cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] It also inhibits the pro-inflammatory NF-κB signaling pathway.[1] This dual activity can lead to cytoprotection in normal cells but can also induce apoptosis (programmed cell death) in various cancer cells.[1][3]
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
The cytotoxic effects of this compound are dose-dependent and cell line-specific. While it can show protective effects at nanomolar concentrations, cytotoxicity against cancer cells is generally observed at micromolar concentrations.[3] For example, in some cancer cell lines, concentrations between 0.25 µM and 5 µM have been shown to inhibit cell viability and induce apoptosis.[4] However, cytotoxicity has been observed at concentrations as low as 0.2 µM in other cell types.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Which assays are commonly used to measure this compound-induced cytotoxicity?
Several in vitro assays are used to assess the cytotoxic effects of this compound:
-
Metabolic Viability Assays: MTT and CCK-8 assays are frequently used to measure cell viability by assessing metabolic activity.[4][5]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[3][5] This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Colorimetric assays to measure the activity of caspases, such as caspase-3, can confirm the involvement of apoptosis.[3]
-
Cell Cycle Analysis: Propidium Iodide (PI) staining and flow cytometry can be used to determine if this compound induces cell cycle arrest.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in MTT/CCK-8 assays.
-
Possible Cause 1: Interference of this compound with the assay reagents.
-
Possible Cause 2: Altered cellular metabolism not reflecting cell death.
-
Solution: this compound is known to modulate mitochondrial function.[1][2] The MTT assay relies on mitochondrial reductase activity, which might be altered by the compound, not necessarily correlating with cell viability.[6][8][9] It is advisable to confirm viability results with an alternative method that measures cell membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
-
Possible Cause 3: Sub-optimal cell seeding density.
-
Solution: Cell density can significantly impact the results of viability assays.[6][9] Ensure that cells are in the logarithmic growth phase and that the seeding density is optimized for your specific cell line and experiment duration to avoid overgrowth or nutrient depletion, which can affect metabolic activity.
-
Problem 2: Low percentage of apoptotic cells detected by Annexin V/PI staining.
-
Possible Cause 1: Incorrect timing of the assay.
-
Possible Cause 2: Cell detachment.
-
Solution: Apoptotic cells can detach from the culture plate. When harvesting cells for flow cytometry, be sure to collect both the adherent and floating cell populations to get an accurate measurement of the total apoptotic cell fraction.
-
-
Possible Cause 3: The primary mechanism of cell death is not apoptosis.
-
Solution: While this compound commonly induces apoptosis, it can also induce other forms of cell death, such as autophagy or necrosis, in certain contexts.[3] Consider performing assays for other cell death markers, such as LC3 for autophagy, or an LDH assay for necrosis.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell lines as reported in the literature. Note that experimental conditions may vary between studies.
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| K562 (Chronic Myeloid Leukemia) | Apoptosis Assay | 0.25 - 1 µM | Induction of apoptosis and cell cycle arrest | [3] |
| Ec109 & KYSE70 (Esophageal Squamous Carcinoma) | MTT Assay | 0 - 5 µM | Inhibition of cell viability | [4] |
| Rat Chondrocytes | CCK-8 Assay | 0.2 µM | Cytotoxicity observed | [5] |
| Human Microvascular Endothelial Cells (HMEC-1) | Flow Cytometry | ≥ 3 µM | Induction of necrosis and apoptosis | [10] |
| N2a (Neuroblastoma) | Cytotoxicity Assay | CC50 = 0.78 µM | Cytotoxicity | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4] The cell viability is expressed as a percentage of the control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the optimal duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[3][5]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bardoxolone Methyl Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bardoxolone Methyl and its analogs in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[3] By activating Nrf2, this compound helps to mitigate oxidative stress and inflammation.[3][4] The drug dissociates Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes.[1][5]
Q2: What are the common animal models used to study this compound?
Commonly used models include Zucker diabetic fatty (ZDF) rats for studying diabetic nephropathy[4][6][7], streptozotocin-induced diabetic rats[8], high-fat diet-induced obese mice[8], and rodent models of chronic heart failure.[1] It's important to note that this compound can be metabolized into toxic substances in rodents, leading some studies to use analogs like dh404 and RTA 405.[9]
Q3: What are the potential adverse effects of this compound and its analogs in animal studies?
Some studies using analogs like RTA 405 in Zucker diabetic fatty rats have reported significant adverse effects, including:
It has been suggested that some of these adverse effects could be linked to impurities in the drug batches used in certain studies.[8] Other studies have reported that analogs like RTA 405 and dh404 were well-tolerated in rodent models of diabetes and obesity.[8]
Troubleshooting Guide
Issue: Unexpected toxicity or adverse events are observed at previously reported "safe" doses.
-
Possible Cause: The specific animal strain or substrain may have a different sensitivity to this compound or its analogs.
-
Troubleshooting Step: Consider conducting a pilot dose-ranging study in your specific animal model to establish the maximum tolerated dose (MTD).
-
Possible Cause: The health status of the animals (e.g., severity of diabetes, presence of comorbidities) can influence drug tolerance.
-
Troubleshooting Step: Ensure consistent health status across all experimental animals and consider this as a variable in your analysis.
-
Possible Cause: As noted in some studies, impurities in the drug substance can lead to unexpected toxicity.[8]
-
Troubleshooting Step: Verify the purity of your this compound or analog compound with the supplier.
Issue: Inconsistent or lack of efficacy is observed.
-
Possible Cause: The dosage and duration of treatment may not be optimal for the specific animal model and disease state.
-
Troubleshooting Step: Refer to the dose-response data in the tables below. It's possible that a higher or lower dose, or a different treatment duration, is required. Some studies suggest a narrow therapeutic window, where higher doses may not necessarily be more effective and could even be detrimental.[9]
-
Possible Cause: The route of administration may affect bioavailability.
-
Troubleshooting Step: Ensure the chosen route of administration (e.g., oral gavage, subcutaneous injection) is appropriate and consistently performed. The search results indicate oral administration is common.[10][11]
-
Possible Cause: The timing of drug administration relative to disease progression can be critical.
-
Troubleshooting Step: In some studies, administration early in the disease process showed more beneficial effects.[9] Consider the stage of the disease in your model when initiating treatment.
Quantitative Data Summary
The following tables summarize dosages of this compound analogs used in various animal studies.
Table 1: this compound Analog (RTA 405) in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle Control | RTA 405 | Ramipril | RTA 405 + Ramipril | Reference |
| Dosage | N/A | Not Specified | Not Specified | Not Specified | [6],[4],[7] |
| Duration | 3 months | 3 months | 3 months | 3 months | [6],[4],[7] |
| Key Findings | - | Severe changes in food intake, diuresis, decline in body weight, worsening of dyslipidemia, increase in blood pressure, liver injury, worsened proteinuria and glomerulosclerosis. | Renoprotective | RTA 405's negative effects were not limited by ramipril. | [6],[4],[7] |
Table 2: this compound Analogs (RTA 402 and RTA 408) in a Rodent Model of Ischemic Optic Neuropathy
| Compound | Dosage | Route of Administration | Key Findings | Reference |
| RTA 402 | 20 mg/kg/day | Subcutaneous | Not detailed in snippet | [2] |
| RTA 402 | 40 mg/kg/day | Subcutaneous | Not detailed in snippet | [2] |
| RTA 408 | 10 mg/kg/day | Subcutaneous | Not detailed in snippet | [2] |
| RTA 408 | 20 mg/kg/day | Subcutaneous | Not detailed in snippet | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Analog (RTA 405) in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Zucker diabetic fatty (ZDF) rats with overt type 2 diabetes.
-
Treatment Groups:
-
Vehicle control
-
RTA 405
-
Ramipril
-
RTA 405 plus Ramipril
-
-
Age at Treatment Initiation: 3 months.
-
Duration of Treatment: 3 months.
-
Key Parameters Monitored: Food intake, diuresis, body weight, dyslipidemia, blood pressure, serum transaminases, proteinuria, glomerulosclerosis, and tubular damage.[4][6][7]
Protocol 2: Assessment of Nrf2 Activation in a Rat Model of Chronic Heart Failure (CHF)
-
Animal Model: Rats with post-myocardial infarction chronic heart failure.
-
Treatment: this compound (CDDO-Me).
-
Assessment of Nrf2 Activation:
-
Nrf2 Nuclear Translocation: Subcellular fractionation of cardiac and skeletal muscle followed by Western blot analysis to detect Nrf2 in the nuclear fraction.
-
Nrf2 Target Gene Expression: Measurement of Nrf2 and its target transcripts in a dose-dependent manner.
-
Myocardial Nrf2 mRNA Levels: Determined in sham and CHF groups with and without CDDO-Me treatment.[1]
-
Visualizations
Caption: Nrf2 signaling pathway activation by this compound.
Caption: General experimental workflow for a chronic animal study.
References
- 1. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Analogs of this compound worsen diabetic nephropathy in rats with additional adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound analogs RTA 405 and dh404 are well tolerated and exhibit efficacy in rodent models of Type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is There a Sweet Spot for Nrf2 Activation in the Treatment of Diabetic Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bardoxolone Methyl in DMSO Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of Bardoxolone Methyl dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1][2] It is insoluble in water and ethanol.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) which can then be diluted for your experiments.
Q3: What are the recommended storage conditions for this compound DMSO stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] When stored properly, the solution can be stable for several months to a couple of years.[1][3][4]
Q4: How many times can I freeze and thaw the DMSO stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] After preparing the stock solution, it is best practice to aliquot it into single-use volumes to minimize degradation.
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur, especially with changes in temperature or if the DMSO has absorbed moisture. To redissolve the compound, you can warm the vial to 37°C for 10-15 minutes or use an ultrasonic bath.[1] Using fresh, anhydrous DMSO for stock preparation can help prevent precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient mixing or low temperature. | Gently warm the solution to 37°C for 10 minutes. Use an ultrasonic bath to aid dissolution.[1] |
| Use of old or hydrated DMSO. | Use fresh, anhydrous DMSO to prepare your stock solution. Moisture in DMSO can reduce the solubility of compounds. | |
| Precipitation in Stock Solution During Storage | Fluctuation in storage temperature. | Ensure consistent storage at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] |
| DMSO has absorbed water. | Use anhydrous DMSO and ensure vials are tightly sealed. Water absorption can decrease the solubility of this compound. | |
| Precipitation Upon Dilution in Aqueous Media | Rapid change in solvent polarity. | Perform serial dilutions in DMSO first before adding to your aqueous buffer or cell culture medium. It is also recommended to pre-warm both the stock solution and the aqueous medium to 37°C before dilution. |
| Inconsistent Experimental Results | Degradation of this compound. | Prepare fresh stock solutions regularly. Avoid prolonged storage, even at recommended temperatures. Aliquot stock solutions to prevent contamination and degradation from repeated handling. |
| Inaccurate concentration due to precipitation. | Before each use, visually inspect the solution for any precipitates. If present, warm and sonicate the solution to ensure it is fully dissolved. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound (MW: 505.69 g/mol ), dissolve 5.06 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the vial to 37°C for 10 minutes and vortex again. An ultrasonic bath can also be used for a few minutes to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound DMSO solutions.
Caption: Simplified signaling pathway of this compound activating the Nrf2 pathway.
References
Technical Support Center: Bardoxolone Methyl Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bardoxolone Methyl in preclinical settings. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in blood pressure in our animal models treated with a this compound analog. Is this a known side effect?
A1: Yes, an increase in blood pressure has been reported in preclinical studies with this compound analogs, particularly in models of diabetic nephropathy. In a study using Zucker diabetic fatty (ZDF) rats, treatment with the analog RTA 405 led to an increase in blood pressure.[1][2][3] This effect may be linked to the modulation of the endothelin pathway, which can lead to sodium and volume retention.[4][5][6] It is crucial to monitor cardiovascular parameters closely in your experiments.
Q2: Our preclinical study shows elevated liver transaminases (ALT/AST) in animals treated with this compound. Is this indicative of hepatotoxicity?
A2: Elevated serum transaminases have been observed in preclinical models.[1][2][3] While this can be a sign of liver injury, some evidence suggests that these increases might be related to the pharmacological activity of this compound, specifically the activation of the Nrf2 pathway, which can induce the expression of aminotransferases.[7][8][9] It is recommended to conduct a thorough histological analysis of liver tissue to differentiate between pharmacological induction and true hepatotoxicity. One study in ZDF rats reported that early elevation in serum transaminase was followed by liver injury.[1][2][3]
Q3: We are seeing a worsening of kidney-related parameters (e.g., proteinuria, glomerulosclerosis) in our diabetic nephropathy model. Is this consistent with the known preclinical profile of this compound analogs?
A3: There are conflicting reports on this matter. One study using the this compound analog RTA 405 in Zucker diabetic fatty (ZDF) rats reported a worsening of proteinuria, glomerulosclerosis, and tubular damage.[1][2][3] However, it was later disclosed that these findings could be due to degradation products in the drug substance used.[1][2][3] Conversely, other preclinical studies have shown that this compound and its analogs can reduce glomerulosclerosis, interstitial fibrosis, and inflammation in models of chronic kidney disease.[4] It is critical to ensure the purity and stability of the compound being used in your experiments.
Q4: Our animals are experiencing changes in food intake, diuresis, and body weight. Are these expected side effects?
A4: Yes, severe changes in food intake and diuresis, leading to a decline in body weight, have been documented in preclinical studies with a this compound analog (RTA 405) in ZDF rats.[1][2][3] These effects contribute to the overall adverse event profile observed in that specific model.
Troubleshooting Guides
Issue: Inconsistent or contradictory results in renal function assessment.
-
Possible Cause 1: Compound Purity and Stability. As noted in the literature, impurities or degradation products of this compound analogs can lead to unexpected and detrimental effects on kidney function.[1][2][3]
-
Troubleshooting Step: Independently verify the purity and stability of your this compound compound using appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
-
Possible Cause 2: Animal Model Selection. The effects of this compound can be highly dependent on the specific animal model and its underlying pathology.
-
Troubleshooting Step: Carefully consider the characteristics of your chosen animal model. Effects observed in a model of severe, advanced diabetic nephropathy may differ from those in models with earlier-stage disease.
-
Issue: Difficulty interpreting cardiovascular side effects.
-
Possible Cause: Complex Mechanism of Action. this compound's effects on the cardiovascular system are multifaceted, involving not only Nrf2 activation but also modulation of the endothelin and NF-κB pathways.[4][5][6][10][11]
-
Troubleshooting Step: To dissect the mechanism, consider co-administration with specific pathway inhibitors (e.g., endothelin receptor antagonists) to see if the adverse cardiovascular effects are mitigated. Monitor markers of fluid retention, such as changes in body weight and urinary sodium excretion.[4][5]
-
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound Analog (RTA 405) in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle | RTA 405 |
| Systolic Blood Pressure | Baseline | Increased |
| Serum Transaminases | Normal | Early Elevation |
| Proteinuria | Present | Worsened |
| Glomerulosclerosis | Present | Worsened |
| Body Weight | Maintained | Declined |
| Food Intake | Normal | Severe Changes |
| Diuresis | Normal | Severe Changes |
| Dyslipidemia | Present | Worsened |
Source: Data compiled from studies on RTA 405 in ZDF rats.[1][2][3]
Experimental Protocols
Key Experiment: Assessment of Renal and Metabolic Effects of a this compound Analog in a Diabetic Nephropathy Model
-
Animal Model: Zucker diabetic fatty (ZDF) rats, a model of overt type 2 diabetes.
-
Treatment Groups:
-
Vehicle control
-
This compound analog (e.g., RTA 405)
-
Positive control (e.g., an ACE inhibitor like ramipril)
-
Combination of the this compound analog and the positive control
-
-
Dosing Regimen: Daily oral administration for a duration of three months, starting from an age when overt diabetes is established (e.g., 3 months of age).
-
Key Parameters to Measure:
-
Metabolic: Food and water intake, body weight, blood glucose, serum cholesterol, and triglycerides.
-
Renal Function: 24-hour urinary protein excretion, glomerular filtration rate (GFR), and serum creatinine.
-
Cardiovascular: Systolic blood pressure (e.g., via tail-cuff method).
-
Hepatic Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Kidney and liver tissues should be collected at the end of the study for histological analysis to assess glomerulosclerosis, tubular damage, and liver injury.
-
Source: Based on the methodology described in studies investigating this compound analogs in ZDF rats.[1][2]
Visualizations
Caption: Signaling pathways of this compound, including on-target Nrf2 activation and off-target effects.
Caption: Experimental workflow for assessing preclinical side effects of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Analogs of this compound worsen diabetic nephropathy in rats with additional adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. karger.com [karger.com]
- 5. Mechanisms contributing to adverse cardiovascular events in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bardoxolone Methyl-Associated Hepatotoxicity in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bardoxolone Methyl. The information provided is intended to help manage and interpret the hepatic effects observed during non-clinical research.
Frequently Asked Questions (FAQs)
Q1: We observed an elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our in vitro/in vivo model after treatment with this compound. Is this indicative of hepatotoxicity?
A1: Not necessarily. While elevated ALT and AST are conventional biomarkers for liver injury, in the case of this compound, these increases are often linked to its pharmacological mechanism of action rather than direct hepatotoxicity.[1][2][3] this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] This activation leads to the transcriptional induction of ALT and AST genes, resulting in increased enzyme levels.[2][3] Clinical data from the BEACON trial showed that these aminotransferase elevations were typically mild, transient (peaking around 4 weeks), and reversible upon discontinuation of the drug.[1][5]
Q2: How can we differentiate between Nrf2-mediated aminotransferase induction and genuine drug-induced liver injury (DILI) in our experiments?
A2: To distinguish between these two possibilities, a multi-faceted approach is recommended:
-
Assess other markers of liver function: In cases of true DILI, you would typically see elevations in other biomarkers such as total bilirubin and alkaline phosphatase (ALP). In the large BEACON clinical trial, this compound did not cause significant increases in total bilirubin.[1][3]
-
Histopathological analysis: In animal studies, liver tissue should be examined for signs of necrosis, inflammation, and steatosis. Preclinical studies with this compound have often shown no adverse histopathological findings in the liver and, in some models of liver injury, have even demonstrated hepatoprotective effects.[2][6]
-
Assess Nrf2 target gene expression: Measure the mRNA levels of well-established Nrf2 target genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), in parallel with ALT and AST. A concurrent increase in NQO1 and HO-1 with ALT/AST would support an Nrf2-mediated mechanism.
-
Evaluate for signs of cellular stress: Assess markers of apoptosis (e.g., caspase-3 cleavage) or necrosis to rule out cell death as the cause of enzyme release.
Q3: What is the expected time course for aminotransferase elevations in preclinical models?
A3: The time course can vary depending on the model system. In clinical trials, the peak increase in ALT/AST was observed around 4 weeks of treatment, followed by a trend back towards baseline with continued dosing.[1] In vitro, you may observe changes in mRNA expression of ALT and AST within hours of treatment (e.g., 16-18 hours).[2] For in vivo animal studies, it is advisable to include multiple time points, such as 1, 4, and 8 weeks of treatment, to capture the dynamic nature of this response.
Q4: Are there specific experimental models or cell lines that are more susceptible to this effect?
A4: The induction of ALT and AST expression by this compound has been observed in various cell types, including liver-derived cell lines like HepG2.[2] Interestingly, some preclinical studies in healthy animals did not report significant aminotransferase elevations, whereas they were observed in clinical trials with patients having underlying diseases.[1][2] This suggests that the metabolic state of the cells or tissue may influence the magnitude of the response.
Q5: Besides the liver, are there other potential off-target effects of this compound that we should be aware of during our research?
A5: Yes. The BEACON clinical trial was terminated prematurely due to an increased rate of heart failure-related events, which were thought to be associated with fluid retention.[7][8] While the primary focus of your research may be on hepatotoxicity, it is crucial to monitor for signs of fluid imbalance in animal studies, such as changes in body weight and edema.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Elevated ALT/AST in cell culture supernatant | 1. Nrf2-mediated gene induction. 2. Cytotoxicity at high concentrations. | 1. Confirm Nrf2 activation: Perform qPCR for Nrf2 target genes (NQO1, HO-1). 2. Assess cell viability: Use assays like MTT or LDH to rule out cell death. 3. Measure ALT/AST mRNA: Perform qPCR to see if there is a corresponding increase in gene expression. 4. Titrate dose: Test a range of concentrations to see if the effect is dose-dependent. |
| Elevated serum ALT/AST in animal models | 1. Nrf2-mediated gene induction. 2. True hepatotoxicity. | 1. Analyze other liver biomarkers: Check serum total bilirubin and ALP. 2. Perform liver histopathology: Look for evidence of inflammation, necrosis, or other damage. 3. Analyze liver tissue gene expression: Measure mRNA levels of Nrf2 targets, ALT, and AST. 4. Monitor for other adverse effects: Track body weight, fluid retention, and cardiovascular parameters. |
| No change in ALT/AST levels observed | 1. Insufficient dose or treatment duration. 2. Model-specific differences in response. 3. Assay sensitivity. | 1. Confirm drug exposure: Measure plasma or tissue concentrations of this compound. 2. Verify Nrf2 activation: Check for induction of Nrf2 target genes in the liver. 3. Increase dose/duration: If Nrf2 activation is not observed, consider escalating the dose or extending the treatment period based on available literature. 4. Consider the model: As noted, healthy animals may not exhibit the same aminotransferase response as seen in disease models.[1][2] |
Quantitative Data Summary
Table 1: Clinical Data on Liver Enzyme Changes (BEACON Trial) [1]
| Parameter | This compound (20 mg/day) | Placebo |
| Mean Baseline ALT (U/L) | 18.7 ± 7.1 | 18.4 ± 6.9 |
| Mean Change from Baseline in ALT (U/L) | 14.6 | 0.3 |
| Mean Baseline AST (U/L) | 19.9 ± 5.7 | 19.5 ± 5.3 |
| Mean Change from Baseline in AST (U/L) | 5.6 | -0.1 |
| Patients with ALT > Upper Limit of Normal (%) | 38% | 5% |
| Patients with AST > Upper Limit of Normal (%) | 29% | 6% |
Table 2: Preclinical Data on ALT/AST Gene Expression [2]
| Cell Line | Treatment | ALT1 mRNA Fold Change | AST1 mRNA Fold Change |
| HepG2 (Human Hepatocyte) | This compound | Significant Induction | Significant Induction |
| Primary Human Hepatocytes | This compound | Significant Induction | Significant Induction |
Note: Specific fold-change values can vary significantly based on experimental conditions such as drug concentration and incubation time.
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Nrf2 Activation and Aminotransferase Induction
-
Cell Culture: Plate HepG2 cells in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) or vehicle control (e.g., DMSO) for 16-24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for human ALT1, AST1, NQO1, HO-1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Cell Viability Assay:
-
In a parallel plate, treat cells as described above.
-
Perform an MTT or LDH assay according to the manufacturer's instructions to assess cytotoxicity.
-
Protocol 2: In Vivo Assessment of Hepatic Effects in a Rodent Model
-
Animal Model: Use a relevant rodent model (e.g., a model of chronic kidney disease or metabolic dysfunction-associated steatohepatitis).
-
Dosing: Administer this compound or vehicle control orally once daily for a predetermined period (e.g., 4-8 weeks).
-
Sample Collection:
-
Collect blood samples at baseline and at various time points throughout the study for serum chemistry analysis.
-
At the end of the study, euthanize the animals and collect liver tissue.
-
-
Serum Analysis: Measure serum levels of ALT, AST, total bilirubin, and ALP.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for pathological evaluation.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of target genes as described in Protocol 1.
Visualizations
Caption: Nrf2 activation pathway by this compound.
References
- 1. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. doaj.org [doaj.org]
- 6. This compound prevents metabolic dysfunction-associated steatohepatitis by inhibiting macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Technical Support Center: Bardoxolone Methyl Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bardoxolone Methyl.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability or Low Signal in Nrf2 Activation Assays
Question: We are not seeing consistent Nrf2 activation, or the signal is weak in our cell-based assays. What could be the cause?
Answer: Inconsistent Nrf2 activation can stem from several factors. Here is a checklist of potential issues and solutions:
-
Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of treatment. Over-confluent or stressed cells may exhibit altered baseline Nrf2 activity.
-
This compound Preparation and Storage: this compound is typically dissolved in DMSO. Ensure the stock solution is properly stored (protected from light at -20°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions in culture medium for each experiment. To avoid precipitation, pre-warm the stock solution and medium to 37°C before dilution.[2]
-
Treatment Time and Concentration: The kinetics of Nrf2 activation can be transient. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) and a dose-response curve (e.g., 10 nM to 5 µM) to determine the optimal conditions for your specific cell line.[3][4]
-
Assay Method:
-
Western Blot for Nuclear Nrf2: Inefficient nuclear fractionation can lead to low signal. Ensure the purity of your nuclear extracts.
-
ARE-Luciferase Reporter Assay: Transient transfection efficiency can be a major source of variability. Consider generating a stable cell line.
-
qPCR for Nrf2 Target Genes (e.g., NQO1, HO-1): RNA quality is critical. Use fresh, high-quality RNA for reverse transcription. Primer efficiency should also be validated.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Question: We are observing significant cell death at concentrations where we expect to see Nrf2 activation without toxicity. Why might this be happening?
Answer: While this compound is an Nrf2 activator, it can induce cytotoxicity, particularly at higher concentrations and with longer incubation times.[3][5]
-
Concentration and Incubation Time: In human microvascular endothelial cells (HMEC-1), while short-term (3-hour) incubation with up to 5 µM this compound was not toxic, 24-hour incubation showed an IC50 of 3.23 µM.[3] It is crucial to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic in one cell line may be cytotoxic in another.
-
Mitochondrial Effects: this compound can impact mitochondrial bioenergetics, leading to decreased spare respiratory capacity and increased proton leak, which can contribute to cytotoxicity.[3][5]
-
Assay Interference: If using MTT or MTS assays, ensure the compound does not interfere with the tetrazolium dye reduction. Run a cell-free control with the compound and the dye.
Issue 3: Discrepancy Between Nrf2 Activation and Downstream Effects
Question: We can confirm Nrf2 nuclear translocation, but we are not observing the expected downstream antioxidant or anti-inflammatory effects. What could explain this?
Answer: This discrepancy can be due to several factors:
-
Off-Target Effects: this compound is known to have off-target effects, including the inhibition of the NF-κB pathway.[2] These effects could confound the interpretation of results.
-
Cellular Context: The cellular redox state and the activity of other signaling pathways can influence the outcome of Nrf2 activation.
-
Endpoint Measurement: The chosen downstream endpoint may not be sensitive enough or may be influenced by other pathways. Consider measuring multiple Nrf2 target gene expression levels (e.g., NQO1, HO-1, GCLC) and functional outcomes (e.g., ROS levels, inflammatory cytokine production).[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the unexpected results observed with this compound in clinical and preclinical studies.
Question 1: Why does this compound increase the estimated Glomerular Filtration Rate (eGFR) but also increase albuminuria?
Answer: This paradoxical effect has been a key observation. The increase in eGFR is thought to be due to improved kidney function.[6][7] However, the concurrent increase in albuminuria is not necessarily a sign of glomerular injury. Studies in cynomolgus monkeys have shown that this compound downregulates the expression of megalin, a protein in the proximal tubules responsible for reabsorbing albumin from the glomerular filtrate.[8] This suggests that the observed albuminuria may be due to a reversible reduction in tubular reabsorption rather than damage to the glomeruli.[8][9]
Question 2: What is the mechanism behind the increased risk of heart failure and fluid retention observed in some clinical trials?
Answer: The BEACON phase 3 trial was terminated early due to an increased risk of heart failure, particularly in patients with stage 4 chronic kidney disease (CKD).[10][11] The proposed mechanism involves the modulation of the endothelin pathway. This compound has been shown to decrease the secretion of endothelin-1 (ET-1).[5][12] In patients with advanced CKD, this may lead to sodium and fluid retention, increasing the risk of fluid overload and heart failure.[10]
Question 3: Why are elevations in liver enzymes (ALT/AST) observed with this compound treatment? Is it a sign of hepatotoxicity?
Answer: Increases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been noted in clinical trials.[13][14] However, these elevations are generally considered not to be indicative of intrinsic hepatotoxicity. Evidence suggests that these increases may be related to the pharmacological activity of this compound, specifically the Nrf2-mediated induction of ALT and AST gene expression.[13][15] The elevations were typically reversible upon discontinuation of the drug.[13]
Data Presentation
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| Nrf2 Nuclear Expression | HMEC-1 | 300 nM | 3 hours | 17.5-fold increase | [3] |
| HMEC-1 | 3 µM | 3 hours | 45-fold increase | [3] | |
| Cytotoxicity (IC50) | HMEC-1 | 3.23 µM | 24 hours | 50% reduction in cell viability | [3] |
| Mitochondrial Respiration | HMEC-1 | ≥ 1 µM | 3 hours | Decreased spare respiratory capacity | [3][5] |
| HMEC-1 | ≥ 500 nM | 3 hours | Increased proton leak | [3][5] | |
| Endothelin-1 (ET-1) Release | HMEC-1 | 100 nM - 5 µM | 3 and 24 hours | Decreased ET-1 secretion | [3] |
Table 2: Clinical Observations with this compound in Patients with Type 2 Diabetes and CKD
| Parameter | Study Population | Dosage | Duration | Observation | Citation |
| eGFR | T2D & Stage 3b-4 CKD | 25 mg/day then 75 mg/day | 56 days | Significant increase of 7.2 ml/min/1.73 m² | [6] |
| Serum Creatinine | T2D & Stage 3b-4 CKD | 25 mg/day then 75 mg/day | 56 days | Significant reduction of -0.3 mg/dl | [6] |
| Blood Urea Nitrogen | T2D & Stage 3b-4 CKD | 25 mg/day then 75 mg/day | 56 days | Significant reduction of -4.9 mg/dl | [6] |
| Heart Failure Events | T2D & Stage 4 CKD | 20 mg/day | BEACON Trial | Increased risk compared to placebo | [10][11] |
| Liver Enzymes (ALT/AST) | T2D & Stage 4 CKD | 20 mg/day | BEACON Trial | Reversible elevations | [13] |
Experimental Protocols
1. Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
-
Cell Seeding: Plate cells (e.g., HUVECs, HK-2) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for the desired time (e.g., 3-6 hours).
-
Nuclear and Cytosolic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
Collect the supernatant (cytosolic fraction).
-
Wash the nuclear pellet and lyse in a nuclear extraction buffer.
-
Centrifuge to collect the supernatant (nuclear fraction).
-
-
Western Blotting:
-
Determine protein concentration of both fractions.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytosolic marker (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
2. Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 3. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on kidney function in patients with T2D and Stage 3b-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. This compound Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Supplementary Material for: this compound Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - Karger Publishers - Figshare [karger.figshare.com]
- 12. 2.6. Assessment of Endothelin-1 Release [bio-protocol.org]
- 13. Effects of this compound on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Impact of Bardoxolone Methyl on cell viability
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the experimental use of Bardoxolone Methyl, focusing on its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular redox homeostasis.[1][2] It covalently binds to Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[3] This binding prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of over 200 genes containing Antioxidant Response Elements (AREs).[3][4] These genes are involved in antioxidant defense, detoxification, and mitochondrial function, enhancing the cell's resilience to oxidative stress and inflammation.[1][2] Additionally, this compound is a known inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) signaling pathway.[1][5][6]
Q2: Why does this compound show both anticancer and cytoprotective effects?
The effect of this compound on cell viability is highly context-dependent, varying with cell type, concentration, and the cellular environment.
-
Anticancer Effects: In a wide range of cancer cell lines, this compound suppresses proliferation, induces cell cycle arrest, and promotes apoptosis.[1][7][8] This is often achieved by modulating mitochondrial function, inducing reactive oxygen species (ROS)-mediated stress responses, and suppressing pro-survival signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][7][9]
-
Cytoprotective Effects: In non-malignant cells, this compound's ability to activate the Nrf2 pathway enhances antioxidant defenses. This can protect cells from various stressors. For example, it has been shown to attenuate radiation-induced cytotoxicity in non-malignant epithelial cells and protect against oxidative stress-induced apoptosis in chondrocytes.[7][10]
Q3: What are the key signaling pathways modulated by this compound?
Beyond its primary effects on Nrf2 and NF-κB, this compound influences several critical signaling cascades:
-
Apoptosis Pathways: It can induce apoptosis by activating caspases (-3, -8, and -9), increasing the Bax/Bcl-2 ratio, and causing mitochondrial depolarization.[1][7][11]
-
PI3K/Akt/mTOR Pathway: It often suppresses this key pro-survival pathway in cancer cells, contributing to its anti-proliferative and pro-apoptotic effects.[1][7][9]
-
STAT3 Pathway: Inhibition of STAT3 signaling has been observed, leading to decreased expression of anti-apoptotic genes like Bcl-xL and Survivin.[7]
-
Wnt/β-catenin Pathway: Studies have shown that this compound can act as a strong inhibitor of this pathway, which is crucial in development and cancer.[1][7]
Q4: What are typical working concentrations for in vitro experiments?
Effective concentrations vary significantly depending on the cell line and the intended biological endpoint.
-
For anticancer and pro-apoptotic effects in cancer cell lines, concentrations typically range from the nanomolar (nM) to the low micromolar (µM) scale (e.g., 100 nM to 10 µM).[1][12][13]
-
For cytoprotective effects against oxidative stress, lower concentrations, often in the sub-micromolar range (e.g., 25 nM to 500 nM), are frequently used.[10][14]
-
Caution: At higher concentrations (≥ 3 µM), this compound can induce necrosis and apoptosis even in non-cancerous cell types like human microvascular endothelial cells, highlighting the importance of careful dose-response studies.[15][16]
Q5: Are there known off-target effects or toxicities associated with this compound?
Yes. While potent, this compound's reactivity can lead to off-target effects. Its α-cyano-α,β-unsaturated ketone moiety can react with cellular proteins other than Keap1.[16] In clinical settings, trials in patients with advanced chronic kidney disease were terminated due to an increased risk of cardiovascular events, including heart failure, often associated with fluid retention.[17][18][19] This toxicity is thought to be related to the modulation of the endothelin signaling pathway.[5][18] Researchers should be aware of these potential effects, particularly in endothelial and renal cell models.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my non-malignant/control cell line.
-
Possible Cause 1: Concentration is too high. this compound exhibits a biphasic effect in some cell types, becoming cytotoxic at higher concentrations.[16]
-
Solution: Perform a comprehensive dose-response curve, starting from low nanomolar concentrations (e.g., 10 nM) up to the low micromolar range (e.g., 5 µM), to identify the optimal concentration for cytoprotection without inducing toxicity.
-
-
Possible Cause 2: Cell type sensitivity. Some non-malignant cells, such as human microvascular endothelial cells, are particularly sensitive to this compound.[15]
-
Solution: Review literature specific to your cell type. Consider shortening the incubation time. A 3-hour incubation may be sufficient to observe effects on signaling without causing significant cell death seen at 24 hours.[15]
-
Problem 2: I am not observing the expected anti-proliferative or pro-apoptotic effect in my cancer cell line.
-
Possible Cause 1: Insufficient concentration or incubation time. The compound may not have reached a sufficient intracellular concentration or had enough time to elicit a response.
-
Solution: Increase the concentration and/or extend the incubation time (e.g., 24, 48, or 72 hours). Verify the effect by measuring the expression of known downstream targets of Nrf2 (e.g., HO-1, NQO1) to confirm pathway activation.[10]
-
-
Possible Cause 2: Cell line resistance. Some cancer cells may have intrinsic or acquired resistance mechanisms. For example, constitutive activation of pro-survival pathways may counteract the effects of this compound.
-
Possible Cause 3: Compound degradation. this compound may be unstable in your specific cell culture medium over long incubation periods.
-
Solution: Consult the manufacturer's data sheet for stability information. Consider replenishing the medium with fresh compound for long-term experiments.
-
Problem 3: My experimental results are inconsistent between replicates.
-
Possible Cause 1: Issues with compound solubility. this compound is typically dissolved in DMSO. Poor dissolution or precipitation in the culture medium can lead to variable effective concentrations.
-
Solution: Ensure the DMSO stock is fully dissolved before diluting into aqueous media. Prepare fresh dilutions for each experiment. When diluting into media, vortex or pipette vigorously to ensure homogenous mixing and avoid precipitation. The final DMSO concentration in the media should be low (typically <0.1%) and consistent across all wells, including vehicle controls.
-
-
Possible Cause 2: Variation in cell health and density. Cells that are unhealthy, overly confluent, or seeded at inconsistent densities can respond differently to treatment.
-
Solution: Use cells with low passage numbers and ensure they are in the logarithmic growth phase at the time of treatment. Use a consistent seeding density for all experiments and allow cells to adhere and stabilize before adding the compound.
-
Data Presentation
Table 1: Effective Concentrations of this compound on Cell Viability In Vitro
| Cell Line | Cell Type | Effect | Concentration Range | Incubation Time | Citation |
| Colorectal Cancer Cells | Human Colorectal Cancer | Suppressed growth and viability, induced apoptosis | 1.25–10 µM | Not Specified | [1][7] |
| MCF7 | Human Breast Cancer | Inhibited migration, proliferation, and mitochondrial function | 50-100 nM | 24-48 hours | [12][20] |
| PC-3, C4-2 | Human Prostate Cancer | Inhibited growth, induced apoptosis | "Very low concentrations" | Not Specified | [1][7] |
| K562 | Human Chronic Myeloid Leukemia | Induced apoptosis and autophagy, G2/M cell cycle arrest | Not Specified | Not Specified | [9] |
| Rat Chondrocytes | Rat Cartilage | Protected against oxidative stress-induced apoptosis | 0.025–0.05 µM (25-50 nM) | 24 hours | [10] |
| HUVECs | Human Endothelial Cells | Protected against high glucose-induced apoptosis | nM concentrations | Not Specified | [14] |
| HMECs | Human Microvascular Endothelial Cells | Decreased viability, induced necrosis and apoptosis | ≥ 3 µM | 24 hours | [15][16] |
| OSCC (Cal-27) | Human Oral Squamous Carcinoma | Reduced clonogenic survival, increased ROS | Nanomolar concentrations | Not Specified | [21] |
Table 2: Summary of this compound's Impact on Key Signaling Proteins
| Protein / Pathway | Typical Effect | Cell Context | Citation |
| Nrf2 Pathway | |||
| Nrf2 | ↑ Nuclear Translocation & Stability | Various | [3][4][22] |
| Keap1 | ↓ Interaction with Nrf2 | Various | [3][14] |
| HO-1, NQO1, GCLC | ↑ Expression | Various | [4][10][12] |
| NF-κB Pathway | |||
| IKK | ↓ Activity | General Mechanism | [1][6] |
| NF-κB | ↓ Nuclear Translocation & Activity | Cancer & Inflammatory Models | [1][7][22] |
| Pro-Survival Pathways | |||
| p-Akt, p-mTOR | ↓ Phosphorylation/Activity | Cancer Cells | [1][7] |
| Apoptosis Proteins | |||
| Bcl-2, Bcl-xL, Survivin | ↓ Expression | Cancer Cells | [1][7] |
| Bax | ↑ Expression | Esophageal Cancer Cells | [11] |
| Cleaved Caspases-3, -8, -9 | ↑ Levels | Cancer Cells | [1][7][9] |
| Cleaved PARP | ↑ Levels | Cancer Cells | [7][11] |
Visualizations: Pathways and Workflows
Caption: Dual mechanism of this compound: Nrf2 activation and NF-κB inhibition.
Caption: Pro-apoptotic signaling pathways induced by this compound in cancer cells.
Caption: Workflow for assessing this compound's impact on cell viability.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the metabolic activity of cells as an indicator of viability.[12][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (or an empirically determined optimal density) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in your complete culture medium from a concentrated DMSO stock. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control medium (containing the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a lysis buffer (e.g., 0.7 M SDS in 50% N,N-dimethylformamide) to each well to solubilize the formazan crystals. Mix gently by pipetting or placing on a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][16]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine all cells from a single well and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (or as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
This assay measures general oxidative stress within the cell.[10]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (black, clear-bottom for fluorescence measurements) or 6-well plate and treat as required.
-
Loading with DCFH-DA: At the end of the treatment period, remove the medium and wash the cells once with warm PBS.
-
Staining: Add culture medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Wash the cells once with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm) or analyze by flow cytometry.
-
Analysis: Compare the fluorescence intensity of treated cells to that of control cells. A positive control, such as H₂O₂ or TBHP, should be included.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 4. This compound inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 7. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alportsyndromenews.com [alportsyndromenews.com]
- 18. Mechanisms contributing to adverse cardiovascular events in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Risk factors for heart failure in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Nrf2 Activation: A Comparative Guide to Bardoxolone Methyl and a Prominent Alternative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bardoxolone Methyl's performance in validating Nrf2 target gene expression against another well-characterized Nrf2 activator, Sulforaphane. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
This compound, a synthetic triterpenoid, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of cellular defense against oxidative and inflammatory stress, and its activation leads to the transcription of a battery of cytoprotective genes.[2] This guide focuses on the validation of this activity by examining the expression of key Nrf2 target genes.
Comparative Analysis of Nrf2 Target Gene Expression
The efficacy of an Nrf2 activator is determined by its ability to induce the expression of downstream target genes. Below is a comparative summary of the effects of this compound and Sulforaphane on the mRNA and protein expression of well-established Nrf2 target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).
It is important to note that the following data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as cell types, compound concentrations, and treatment durations.
Table 1: Comparison of Nrf2 Target Gene Upregulation by this compound and Sulforaphane (mRNA Fold Change)
| Target Gene | This compound (Fold Change) | Sulforaphane (Fold Change) | Cell Type/Model | Reference |
| HO-1 | ~2-10 | ~2-8 | Various | [2][3] |
| NQO1 | ~2-15 | ~2-6 | Various | [2][3] |
| GCLC | ~2-5 | ~1.5-4 | Various | [1][4] |
Table 2: Comparison of Nrf2 Target Gene Upregulation by this compound and Sulforaphane (Protein Fold Change)
| Target Protein | This compound (Fold Change) | Sulforaphane (Fold Change) | Cell Type/Model | Reference |
| HO-1 | Significant Increase | Significant Increase | Various | [5][6][7] |
| NQO1 | Significant Increase | Significant Increase | Various | [5][6][7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating Nrf2 Target Gene Expression.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized yet detailed protocols for the key experiments cited in the validation of Nrf2 target gene expression.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene mRNA Expression
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound, Sulforaphane, or vehicle control at desired concentrations for a specified duration (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Primer Sequences: The following are examples of human primer sequences that can be used:
-
HO-1: Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3', Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
NQO1: Forward: 5'-AGAGCCCTGATTGTACTGTGG-3', Reverse: 5'-GATGACTCGGAAGGCTTTTCA-3'[8]
-
GCLC: Forward: 5'-AATCTGCCACCAGATTTGAC-3', Reverse: 5'-TGGTTTTACCTGTGCCAACT-3'
-
GAPDH (housekeeping): Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3', Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene such as GAPDH.
Western Blotting for Nrf2 Target Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are as follows:
-
Wash the membrane three times with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein levels to the loading control.
Conclusion
Both this compound and Sulforaphane are effective activators of the Nrf2 signaling pathway, leading to the upregulation of key cytoprotective genes. The quantitative data presented, while sourced from various studies, suggests that this compound may be a more potent inducer of certain Nrf2 target genes compared to Sulforaphane. However, the choice of activator will ultimately depend on the specific research question, experimental model, and desired therapeutic application. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments for the validation of Nrf2 target gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Yet Integral Contributions of Nrf1 and Nrf2 in the Human HepG2 Cells on Antioxidant Cytoprotective Response against Tert-Butylhydroquinone as a Pro-Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 8. origene.com [origene.com]
- 9. pubcompare.ai [pubcompare.ai]
Unveiling the Multifaceted Effects of Bardoxolone Methyl: A Cross-Cell Line Comparison
A comprehensive analysis of Bardoxolone Methyl's therapeutic potential reveals a consistent mechanism of action centered on the activation of the Nrf2 pathway, alongside cell-specific secondary effects. This guide synthesizes experimental data from various studies to provide a comparative overview of its activity in different cancer and non-cancerous cell lines, offering valuable insights for researchers and drug development professionals.
This compound, a synthetic triterpenoid, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties.[1][2] Its primary mode of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses.[2][3] This guide delves into the cross-validation of this compound's effects, presenting a comparative analysis of its performance across diverse cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy Across Cell Lines
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. In contrast, its effects on non-malignant cells appear to be largely cytoprotective, highlighting a potential therapeutic window. The following table summarizes the observed effects and associated concentrations in various cell lines.
| Cell Line | Cell Type | Key Effects | Effective Concentrations | Citations |
| MCF7 | Human Breast Cancer | Inhibition of migration, decreased mitochondrial respiration, induction of DNA damage, inhibition of cell proliferation. | Not specified | [4] |
| 4T1 | Murine Breast Cancer | Eradication of tumor growth and lung metastases in vivo. | 500 nmol/L (in vitro) | [2][5] |
| W780 | BRCA1 Mutant Breast Cancer | Reduced ErbB2 phosphorylation, suppression of cell proliferation, G0/G1 cell cycle arrest. | Not specified | [5] |
| LNCaP, C4-2B, CWR22Rv1 | Human Prostate Cancer | Downregulation of Androgen Receptor (AR) and its splice variant AR-V7, inhibition of cell growth, induction of apoptosis. | Nanomolar (nM) concentrations | [6] |
| OVCAR8(TR), A2780cp70 | Human Ovarian Cancer | Inhibition of cell growth, induction of apoptosis, suppression of IL-6/STAT3 signaling. | Not specified | [2] |
| Ec109, KYSE70 | Human Esophageal Squamous Cell Carcinoma | Cell cycle arrest at G2/M phase, induction of apoptosis and autophagy. | 0.25 - 1.0 μM | [7] |
| Colorectal Cancer Cell Lines | Human Colorectal Cancer | Suppression of cell growth and viability, induction of apoptosis. | 1.25 - 10 μM | [5] |
| K562 | Human Chronic Myeloid Leukemia | G2/M and S phase cell cycle arrest, induction of apoptosis and autophagy. | 0.25 - 1.0 μM | [8][9] |
| Cal-27 | Oral Squamous Cell Carcinoma | Impaired tumor growth, radiosensitization, increased reactive oxygen species (ROS). | 10 nM | [10] |
| NHEK | Normal Human Epithelial Keratinocytes | No significant cytotoxicity, no impairment of viability or clonogenicity, reduction of radiation-induced ROS. | 10 nM (IC50 = 820 nM) | [10][11] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Activation of Nrf2 signaling, protection against high glucose-induced oxidative injury and apoptosis. | 10 - 100 nM | [12] |
| Rat Chondrocytes | Rat Cartilage Cells | Prevention of oxidative stress-mediated apoptosis and extracellular matrix degradation. | 0.025 - 0.05 μM | [13][14] |
Core Signaling Pathways Modulated by this compound
The primary mechanism of this compound is the activation of the Keap1-Nrf2 pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. This compound reacts with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, which encode for a variety of cytoprotective proteins.[2][3]
In addition to Nrf2 activation, this compound has been shown to inhibit the STAT3 and NF-κB signaling pathways in several cancer cell lines.[2][3] The inhibition of these pro-inflammatory and pro-survival pathways contributes to its anti-cancer effects, including the induction of apoptosis and suppression of cell proliferation.
References
- 1. [PDF] this compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bardoxolone-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells [mdpi.com]
- 7. This compound induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. This compound (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells [frontiersin.org]
- 11. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In vivo validation of Bardoxolone Methyl's anti-inflammatory effects
An In Vivo Comparative Guide to the Anti-Inflammatory Effects of Bardoxolone Methyl
This compound has emerged as a significant therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. Primarily known as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, it orchestrates a complex cellular defense mechanism against inflammation and oxidative stress.[1][2] This guide provides a comparative analysis of this compound's anti-inflammatory effects validated in various in vivo models, comparing its performance against other agents and placebos, supported by experimental data and detailed protocols.
This compound exerts its anti-inflammatory effects through two primary signaling pathways:
-
Activation of the Nrf2 Pathway: Nrf2 is a master regulator of cellular redox homeostasis.[1] Under normal conditions, it is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound modifies specific cysteine residues on Keap1, disrupting this interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a wide array of antioxidant and cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).[1][4] These enzymes collectively reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key driver of inflammation.[3][4]
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, promoting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][5] this compound has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1] By preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), this compound sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes like IL-6 and TNF-α.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Bardoxolone for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidants in Kidney Diseases: The Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates osteoarthritis by inhibiting osteoclastogenesis and protecting the extracellular matrix against degradation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Clinical Trial Findings of Bardoxolone Methyl In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro experimental findings with the clinical trial outcomes of Bardoxolone Methyl. It includes detailed experimental protocols and supporting data to facilitate the replication and further investigation of this compound's mechanisms of action in a laboratory setting.
Clinical Trial Synopsis vs. In Vitro Evidence
This compound, a semi-synthetic triterpenoid, has been investigated in multiple clinical trials, primarily for chronic kidney disease (CKD) and Alport syndrome.[1][2] Clinical findings have been promising, demonstrating an increase in estimated glomerular filtration rate (eGFR) in patients.[1][3] However, a notable Phase 3 trial (BEACON) was terminated due to an increased risk of heart failure events, potentially related to fluid retention in patients with advanced CKD.[4][5]
In vitro studies have been crucial in elucidating the molecular mechanisms that may underlie both the therapeutic benefits and the adverse effects observed in clinical settings. The primary mechanism identified is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant and anti-inflammatory responses.[3][6][7]
Core Mechanism of Action: Nrf2 Activation
In vitro studies consistently demonstrate that this compound is a potent activator of the Nrf2 signaling pathway.[8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] this compound covalently binds to cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a wide array of cytoprotective genes.[8]
Figure 1: this compound's core mechanism via Nrf2 activation.
Comparative Data: In Vitro vs. Clinical Endpoints
The following tables summarize key quantitative data from in vitro studies, providing a basis for comparison with clinical endpoints like improved kidney function and observed side effects.
| Table 1: In Vitro Efficacy on Cellular Stress Markers | ||||
| Cell Type | Stress Inducer | This compound Conc. | Endpoint Measured | Result |
| Human Proximal Tubular Cells | Albumin + Free Fatty Acid | Not specified | Mitochondrial ROS | Diminished mitochondrial ROS[9][10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 10-100 nM | Keap1-Nrf2 Association | Disrupted association, stabilizing Nrf2[8] |
| Rat Chondrocytes | Tert-butyl hydroperoxide (TBHP) | 0.025 - 0.05 µM | Intracellular ROS | Significantly decreased ROS levels[11][12] |
| Rat Chondrocytes | Tert-butyl hydroperoxide (TBHP) | 0.025 - 0.05 µM | Cell Viability | Improved cell viability[11] |
| Human Proximal Tubular Cells (HK-2) | Cisplatin | 0.1 - 0.2 µM | Senescence Markers | Decreased senescence markers[7][13] |
| Table 2: In Vitro Effects on Gene and Protein Expression | ||||
| Cell Type | Condition | This compound Conc. | Target Gene/Protein | Result |
| HUVECs | High Glucose Stress | 10-100 nM | Nrf2 Protein | Elevated total Nrf2 protein levels[8] |
| HUVECs | High Glucose Stress | Not specified | HO-1, NQO1, GCLC (ARE genes) | Increased transcription[8] |
| Rat Chondrocytes | TBHP Stress | 0.025 - 0.05 µM | Nrf2 Translocation | Promoted transfer of Nrf2 into the nucleus[11] |
| Rat Chondrocytes | TBHP Stress | 0.025 - 0.05 µM | Collagen II, Aggrecan | Enhanced expression[11][12] |
| Rat Chondrocytes | TBHP Stress | 0.025 - 0.05 µM | MMP9, MMP13, Bax | Inhibited expression[12] |
| Human Ovarian Cancer Cells | N/A | Not specified | p-AKT, NF-κB, p-mTOR | Inhibition of signaling proteins[6] |
Experimental Protocols for In Vitro Replication
To replicate the core findings, researchers can utilize established cell models of kidney injury, endothelial dysfunction, or oxidative stress.
General Experimental Workflow
The typical workflow involves inducing a cellular stress relevant to the clinical condition (e.g., high glucose for diabetic nephropathy) and then treating the cells with this compound to assess its protective effects.
Figure 2: General workflow for in vitro testing of this compound.
Protocol: Nrf2 Activation and ROS Reduction in HUVECs
This protocol is adapted from studies demonstrating this compound's protective effects against high glucose-induced endothelial injury.[8]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents:
-
This compound (RTA 402)
-
High Glucose Medium (e.g., 30 mM D-glucose)
-
DCFH-DA (for ROS detection)
-
Antibodies for Western Blot: anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B1, anti-β-actin.
-
-
Methodology:
-
Cell Culture: Culture HUVECs in standard endothelial growth medium.
-
Pretreatment: Pretreat HUVECs with this compound (e.g., 10-100 nM) for 3-6 hours.
-
Stress Induction: Expose cells to high glucose medium for 24-48 hours. A normal glucose control group should be maintained.
-
ROS Measurement:
-
Load cells with 10 µM DCFH-DA for 30 minutes.
-
Wash with PBS.
-
Measure fluorescence using a plate reader or flow cytometer to quantify intracellular ROS levels.[11]
-
-
Western Blot for Nrf2 Translocation:
-
Perform nuclear and cytoplasmic fractionation.
-
Run protein lysates on SDS-PAGE gels.
-
Transfer to a PVDF membrane and probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).
-
Quantify band intensity to determine the ratio of nuclear to cytoplasmic Nrf2.
-
-
Protocol: Protection Against Apoptosis in Renal Cells
This protocol is based on studies investigating this compound's effect on cisplatin-induced senescence and apoptosis in human kidney cells.[7][13]
-
Cell Line: Human Proximal Tubular Epithelial Cells (HK-2).
-
Reagents:
-
This compound (CDDO-Me)
-
Cisplatin
-
TUNEL Assay Kit (for apoptosis detection)
-
Antibodies for Western Blot: anti-cleaved caspase-3, anti-p21.
-
-
Methodology:
-
Cell Culture: Culture HK-2 cells in standard medium.
-
Stress Induction: Treat cells with cisplatin (e.g., 20 µM) for 6 hours to induce injury and senescence.[7]
-
Treatment: Remove cisplatin medium, wash cells, and add fresh medium containing this compound (e.g., 0.1-0.2 µM).
-
Incubation: Incubate for an additional 48-72 hours.
-
Apoptosis Analysis (TUNEL Assay):
-
Fix cells according to the kit manufacturer's protocol.
-
Perform the TUNEL staining procedure.
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.[13]
-
-
Western Blot for Apoptosis Markers:
-
Lyse cells and perform Western blotting.
-
Probe for expression of cleaved caspase-3 to confirm the activation of the apoptotic cascade.[7]
-
-
Alternative and Complementary In Vitro Models
While this compound is primarily an Nrf2 activator, its effects are pleiotropic. To gain a fuller understanding, researchers should consider investigating other pathways.
-
NF-κB Inhibition: Clinical inflammation is a key target. In vitro, this compound has been shown to inhibit the pro-inflammatory NF-κB pathway.[6][14] This can be assessed by measuring the phosphorylation of p65 via Western blot or immunofluorescence after stimulation with an inflammatory agent like IL-1β or TNF-α.[14]
-
Mitochondrial Bioenergetics: Given the role of mitochondrial dysfunction in kidney disease, assessing the impact of this compound on mitochondrial membrane potential (using JC-1 dye) and oxygen consumption rate (using a Seahorse analyzer) can provide critical insights.[6][11]
-
Endothelin Signaling: To investigate the mechanisms behind the adverse fluid retention events seen in the BEACON trial, in vitro models could be used to explore this compound's modulation of the endothelin pathway.[4][5]
By employing these detailed protocols and comparative data, researchers can effectively replicate and build upon the foundational in vitro findings that explain the complex clinical profile of this compound.
References
- 1. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound in Patients With Alport Syndrome - BioSpace [biospace.com]
- 2. Bardoxolone Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro study on effect of this compound on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro study on effect of this compound on cisplatin-induced cellular senescence in human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ameliorates osteoarthritis by inhibiting osteoclastogenesis and protecting the extracellular matrix against degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bardoxolone Methyl
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Bardoxolone Methyl, an investigational semi-synthetic triterpenoid.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Hazard Assessment and Regulatory Overview
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[2] However, it may cause irritation to the mucous membranes and the upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[2] Therefore, it must be handled with care using appropriate personal protective equipment.
The disposal of investigational drugs like this compound is governed by multiple regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] All disposal activities must comply with prevailing federal, state, and local regulations.[2] The primary and recommended method for the final disposition of this compound is incineration at an EPA-permitted facility.[3][5][6][7] Discharging the compound into sewers or releasing it into the environment is strictly prohibited.[7][8]
Key Chemical and Safety Data
The following table summarizes essential quantitative data for this compound relevant to its safe handling and storage.
| Parameter | Value | Source |
| Long-Term Storage | Keep container tightly closed in a well-ventilated place at -20°C or -80°C. | [2] |
| Molecular Formula | C₃₂H₄₃NO₄ | [2] |
| Molecular Weight | 505.69 g/mol | [2] |
| Flash Point | 336.6°C | [7] |
| Hazard Classification | Not a hazardous substance or mixture per GHS.[2] | SARA 311/312 Hazards: None.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE)
-
Mandatory PPE: Before handling this compound waste, personnel must be equipped with appropriate PPE. This includes:
-
Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a laboratory fume hood.[2][7]
2. Waste Segregation and Containerization
-
Identify Waste: This procedure applies to unused or expired pure compounds, contaminated lab materials (e.g., pipette tips, gloves), and empty or partially empty vials.[5][10]
-
Select Container: Collect all waste in a suitable, sealable, and compatible container (e.g., glass or plastic).[6][11] The original container can be used if it is intact.[11]
-
Consolidate Waste: Do not empty substances from their original vials or containers; they can be disposed of "as is" by placing them directly into the designated waste container.[11] For contaminated solids, place them directly into the waste container.
3. Labeling of Waste Containers
-
Use Official Labels: Obtain and affix a "HAZARDOUS WASTE" label from your institution's Environmental Health and Safety (EHS) department.[11] No other labels are generally acceptable.[11]
-
Complete Information: The label must be filled out completely and legibly with the following information:
4. Temporary Storage
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is registered with EHS.[11]
-
Secondary Containment: The SAA can be a locked cabinet or a secondary containment tub to prevent spills.[11]
-
Weekly Inspections: The research team must inspect each container in the SAA weekly and document these inspections in a log.[11]
5. Final Disposal
-
Contact EHS: To initiate disposal, submit a Chemical Waste Disposal Request Form to your institution's EHS office.[11]
-
Professional Collection: EHS will arrange for a trained professional to pick up the waste.[10][11] This waste will be transported to a licensed and EPA-permitted incinerator for final destruction.[5][11] One recommended method involves dissolving the material in a combustible solvent followed by incineration with an afterburner and flue gas scrubbing.[6][7]
-
Record Keeping: The research team must retain a copy of the completed waste disposal request form, which serves as a record of proper disposal.[11] Destruction records are typically kept for a minimum of three years.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ubpbio.com [ubpbio.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. targetmol.com [targetmol.com]
- 9. targetmol.com [targetmol.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
Essential Safety and Logistics for Handling Bardoxolone Methyl
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Bardoxolone Methyl is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, establishing a foundation of safety and trust in your laboratory practices.
This compound is a synthetic triterpenoid and a potent activator of the Nrf2 pathway, investigated for its anti-inflammatory and anti-cancer properties.[1][2][3][4] While it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[5] Ingestion, inhalation, or skin absorption may be harmful.[5] Therefore, adherence to proper safety protocols is essential.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling this compound.
| Control Type | Specification | Purpose |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. Use in a laboratory fume hood is recommended where possible.[5] | To minimize inhalation of dust or aerosols. |
| Personal Protective Equipment | ||
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact and irritation.[5] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption.[5][6] |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin from accidental exposure.[5][6] |
| Respiratory Protection | In case of insufficient ventilation or potential for aerosol generation, wear a suitable respiratory mask (e.g., N95 or higher).[5] | To prevent inhalation of airborne particles. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound.[5] However, it is crucial to handle the compound with care to minimize any potential exposure.
Procedural Guidance for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Hierarchy of Controls for Exposure Minimization
To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This strategy prioritizes controls that are most effective at reducing risk.
Caption: Hierarchy of controls for minimizing exposure to this compound.
Detailed Protocols
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spillage and Disposal
-
Spillage: In case of a spill, avoid generating dust.[6] Collect the spilled material using appropriate methods (e.g., wet wipe for small amounts of powder) and place it in a sealed container for disposal.[5] Ensure the area is well-ventilated.
-
Disposal: Dispose of this compound waste and contaminated materials at an authorized waste management facility.[5][6] Avoid release into the environment.[5] Follow all local, state, and federal regulations for chemical waste disposal.
Storage
Store this compound in a tightly closed container in a well-ventilated place.[5] For long-term storage, keep at -20°C or -80°C.[5] this compound is soluble in DMSO up to 20 mg/mL; avoid multiple freeze-thaw cycles after dissolving.[7]
References
- 1. This compound | C32H43NO4 | CID 400769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 5. ubpbio.com [ubpbio.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ubpbio.com [ubpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
